1-Benzyl-2,5-dimethylpiperidin-4-one
Description
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Structure
3D Structure
Properties
IUPAC Name |
1-benzyl-2,5-dimethylpiperidin-4-one | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H19NO/c1-11-9-15(12(2)8-14(11)16)10-13-6-4-3-5-7-13/h3-7,11-12H,8-10H2,1-2H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GALZSXMMVXOBQW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CC(=O)C(CN1CC2=CC=CC=C2)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H19NO | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90484517 | |
| Record name | 1-benzyl-2,5-dimethylpiperidin-4-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90484517 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
217.31 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
63791-75-3 | |
| Record name | 1-benzyl-2,5-dimethylpiperidin-4-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90484517 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
The Ascendant Therapeutic Potential of 1-Benzyl-2,5-dimethylpiperidin-4-one Derivatives: A Technical Guide
The piperidine scaffold is a cornerstone in medicinal chemistry, recognized as a "privileged structure" due to its prevalence in a multitude of biologically active compounds and approved pharmaceuticals.[1][2] Within this vast chemical space, the 1-benzyl-2,5-dimethylpiperidin-4-one core represents a particularly compelling framework for the development of novel therapeutics. The strategic placement of the benzyl group at the nitrogen atom and methyl groups at the C2 and C5 positions imparts a unique combination of lipophilicity, steric hindrance, and conformational rigidity, influencing the molecule's interaction with biological targets. This guide provides an in-depth exploration of the synthesis, stereochemistry, and burgeoning therapeutic applications of this versatile class of compounds, tailored for researchers and drug development professionals.
The Strategic Synthesis of a Privileged Scaffold
The construction of the 1-benzyl-2,5-dimethylpiperidin-4-one nucleus is most commonly achieved through a multicomponent Mannich-type condensation reaction. This one-pot synthesis offers an efficient and atom-economical route to the core structure.
Experimental Protocol: One-Pot Mannich Condensation
This protocol outlines a representative synthesis of 1-benzyl-2,5-dimethylpiperidin-4-one, which serves as the foundational starting material for a diverse array of derivatives.
Materials:
-
Benzaldehyde
-
Acetone
-
Methylamine hydrochloride
-
Paraformaldehyde
-
Hydrochloric acid
-
Ethanol
-
Sodium hydroxide
-
Diethyl ether
-
Anhydrous magnesium sulfate
Step-by-Step Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, combine benzaldehyde, acetone, and methylamine hydrochloride in a suitable solvent such as ethanol.
-
Initiation: Acidify the mixture with a catalytic amount of hydrochloric acid to facilitate the in situ formation of the Mannich base precursor.
-
Condensation: Add paraformaldehyde to the reaction mixture and reflux for 4-6 hours. The reaction progress can be monitored by thin-layer chromatography (TLC).
-
Work-up: After completion, cool the reaction mixture to room temperature and neutralize with a saturated solution of sodium hydroxide.
-
Extraction: Extract the aqueous layer with diethyl ether. Combine the organic layers and wash with brine.
-
Purification: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel to afford the pure 1-benzyl-2,5-dimethylpiperidin-4-one.
Stereochemical Landscape: A Conformational Perspective
The stereochemistry of the 2,5-dimethyl substituents profoundly influences the biological activity of these derivatives. The piperidin-4-one ring typically adopts a chair conformation to minimize steric strain.[2][3] The relative orientation of the methyl groups (cis or trans) and their axial or equatorial positioning are critical determinants of the molecule's three-dimensional shape and, consequently, its binding affinity to target proteins.
Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for elucidating the stereochemistry of these compounds. The coupling constants of the protons on the piperidine ring provide valuable information about their dihedral angles and, by extension, the ring's conformation. For instance, large coupling constants (around 10-13 Hz) are indicative of axial-axial proton relationships, which is characteristic of a chair conformation. The trans-2,5-dimethyl configuration is often favored as it can place both bulky methyl groups in an equatorial position, leading to a more stable conformation.[4]
Caption: Chair conformation of trans-1-benzyl-2,5-dimethylpiperidin-4-one.
A Spectrum of Biological Activities
Derivatives of 1-benzyl-2,5-dimethylpiperidin-4-one have demonstrated a remarkable breadth of biological activities, positioning them as promising candidates for drug development in various therapeutic areas.
Antimicrobial and Antifungal Activity
A significant body of research has highlighted the potent antimicrobial and antifungal properties of piperidin-4-one derivatives.[5][6][7][8] The introduction of various substituents on the core structure has been shown to modulate this activity. For instance, the synthesis of thiosemicarbazone derivatives of piperidin-4-ones has been reported to enhance their antifungal activity.[5] Similarly, oxime ethers of substituted piperidin-4-ones have exhibited good antibacterial and antifungal properties.[9]
| Compound Type | Target Organism | Activity | Reference |
| Thiosemicarbazone derivatives | M. gypseum, M. canis, T. mentagrophytes, T. rubrum, C. albicans | Significant antifungal activity | [5] |
| Oxime ether derivatives | Bacillus subtilis | Good antibacterial property | [9] |
| Adamantane-carboxylate esters | E. coli, S. aureus, C. albicans, C. neoformans | In vitro antimicrobial and antifungal activity | [7] |
Anticancer Potential
The piperidin-4-one scaffold has been extensively explored for its anticancer properties.[10][11][12][13] Derivatives have been shown to exhibit cytotoxic effects against a range of cancer cell lines. The mechanism of action is often attributed to the induction of apoptosis and the inhibition of key signaling pathways involved in cancer cell proliferation and survival. For example, certain 3,5-bis(benzylidene)piperidin-4-one derivatives have shown antiproliferative properties against breast and pancreatic cancer cell lines.[14]
Caption: Simplified signaling pathway for anticancer activity.
Analgesic and Neuroprotective Effects
The piperidine ring is a key pharmacophore in many centrally acting agents, and derivatives of 1-benzyl-2,5-dimethylpiperidin-4-one are no exception. Studies have demonstrated the analgesic activity of various alkyl piperidine derivatives.[15] Furthermore, the structural similarity to known neuroprotective agents has spurred investigations into their potential for treating neurodegenerative diseases like Alzheimer's. Certain 1-benzylpiperidine derivatives have been designed as dual-target inhibitors of acetylcholinesterase (AChE) and the serotonin transporter (SERT), which are key targets in Alzheimer's disease therapy.[16][17] One of the most potent AChE inhibitors, Donepezil, features a 1-benzylpiperidine moiety, underscoring the importance of this structural motif.[1][18]
Structure-Activity Relationship (SAR) Insights
The biological activity of 1-benzyl-2,5-dimethylpiperidin-4-one derivatives is intricately linked to their structural features. Key SAR insights include:
-
The N-Benzyl Group: The benzyl substituent at the nitrogen atom is crucial for activity in many cases. Modifications to the phenyl ring of the benzyl group, such as the introduction of electron-donating or electron-withdrawing groups, can significantly impact potency and selectivity.[19]
-
Substituents at C3 and C5: The introduction of various substituents at the C3 and C5 positions of the piperidinone ring has been a successful strategy for modulating biological activity. For example, the incorporation of bulky aryl groups can enhance anticancer activity.
-
Derivatization of the C4-Ketone: The carbonyl group at the C4 position serves as a versatile handle for further chemical modifications. The formation of oximes, hydrazones, and other derivatives has led to compounds with enhanced antimicrobial and anticancer properties.[5][9]
Future Directions and Conclusion
The 1-benzyl-2,5-dimethylpiperidin-4-one scaffold continues to be a fertile ground for the discovery of novel therapeutic agents. The synthetic accessibility, coupled with the rich and diverse biological activities of its derivatives, ensures its continued relevance in medicinal chemistry. Future research will likely focus on:
-
Lead Optimization: Fine-tuning the structure of promising lead compounds to enhance their potency, selectivity, and pharmacokinetic properties.
-
Mechanism of Action Studies: Elucidating the precise molecular targets and signaling pathways through which these compounds exert their biological effects.
-
Exploration of New Therapeutic Areas: Investigating the potential of these derivatives in other disease areas where the piperidine scaffold has shown promise.
References
- Goel, K. K., Gajbhiye, A., Anu, & Goel, N. M. (2008). Synthesis and Antimicrobial Activity of Piperidin-4-one Derivatives. Biomedical Pharmacology Journal, 1(1).
- (2006). Synthesis, stereochemistry, and antimicrobial evaluation of substituted piperidin-4-one oxime ethers. PubMed.
- Perumal, P., Pandey, V. P., & Sarayu, Y. L. (2013).
- (2022). Synthesis and bio-properties of 4-piperidone containing compounds as curcumin mimics.
- (2022). 3-Chloro-3-methyl-2,6-diarylpiperidin-4-ones as Anti-Cancer Agents: Synthesis, Biological Evaluation, Molecular Docking, and In Silico ADMET Prediction. PMC.
- (2024). Anticancer Potential of Piperidine Containing Small Molecule Targeted Therapeutics.
- (2019). Synthesis and Anticancer Activity of New Substituted Piperidinones Linked to Pyrimidine, Thiazole, and Triazole Glycoside Derivatives.
- (2025). Piperidin-4-one: The Potential Pharmacophore.
- (2021).
- (2013). Piperidin-4-one: the potential pharmacophore. PubMed.
- (2026). Synthesis, Antimicrobial Activity and Cytotoxicity of Novel (Piperidin-4-yl)
- (2023). Synthesis and Antimicrobial Activity of Some Piperid-4-one Derivatives against Bacterial Strains. Jordan Journal of Chemistry (JJC).
- Synthesis and antimicrobial studies of some new N-benzyl piperidin-4-one deriv
- (2023). Piperidine Unveiled: A Comprehensive Exploration of Structure, Applications, and Pharmacological Significance. IJNRD.
- Vice, S., Bara, T., Bauer, A., Evans, C. A., Fort, J., Josien, H., McCombie, S., Miller, M., Nazareno, D., Palani, A., & Tagat, J. (2001). Concise Formation of 4-Benzyl Piperidines and Related Derivatives Using a Suzuki Protocol. Journal of Organic Chemistry, 66, 2487-2492.
- A Comparative Guide to the Conformational Analysis of Substituted Piperidin-4-ones. Benchchem.
- (2025). Design, Synthesis, and Evaluation of 1-Benzylpiperidine and 1-Benzoylpiperidine Derivatives as Dual-Target Inhibitors of Acetylcholinesterase and Serotonin Transporter for Alzheimer′s Disease. MDPI.
- Jahan, S., et al. (2016). Analgesic activity of alkyl piperidine derivatives. Pakistan Journal of Pharmaceutical Sciences, 29(1), 77-82.
- (1995). Novel piperidine derivatives. Synthesis and anti-acetylcholinesterase activity of 1-benzyl-4-[2-(N-benzoylamino)
- 1-Benzyl-4-Piperidone: Applications in Medicinal Chemistry and its Prepar
- (2025). Synthesis and stereochemistry of highly crowded N-benzylpiperidones Original Research Article.
- (2025). Design, Synthesis, and Evaluation of 1-Benzylpiperidine and 1-Benzoylpiperidine Derivatives as Dual-Target Inhibitors of Acetylcholinesterase and Serotonin Transporter for Alzheimer′s Disease. PMC.
- (2019). Synthesis, characterization and antimitotic activity of N-benzyl piperidin 4-one oxime.
- (1995). Synthesis and structure-activity relationships of acetylcholinesterase inhibitors: 1-benzyl-4-[(5,6-dimethoxy-1-oxoindan-2-yl)
- trans-2,5-Dimethylpiperidin-4-one. Benchchem.
- (2024). Benzylpiperidine derivatives as new dual μ-opioid and σ1 receptor ligands with potent antinociceptive effects. PubMed.
- (2025). Biological properties and multifunctional applications of benzylpiperidine derivatives (review article).
- Di Stefano, M., et al. (2024). Design, synthesis, ADME and biological evaluation of benzylpiperidine and benzylpiperazine derivatives as novel reversible monoacylglycerol lipase (MAGL) inhibitors. European Journal of Medicinal Chemistry, 263, 115916.
- (2021).
- (2018). Design, synthesis, in vitro and in vivo evaluation of benzylpiperidine-linked 1,3-dimethylbenzimidazolinones as cholinesterase inhibitors against Alzheimer's disease. PMC.
- Synthesis of 1-Benzyl-4-[2-(5-phenyl-1,3,4-thiadiazole-2-yl)aminoethyl]piperidine as Potential Alzheimer.
- Structure-Activity Relationship of Benzhydrylpiperidine Analogs: A Technical Guide. Benchchem.
- (2022).
- (2025). Synthesis and Structure−Activity Relationships of 1-Aralkyl-4-Benzylpiperidine and 1-Aralkyl-4-Benzylpiperazine Derivatives as Potent σ Ligands.
- (1997).
- 4-Piperidinone, 2,5-dimethyl-. PubChem.
- 1-Benzyl-2,5-dimethylpiperidin-4-one. BLDpharm.
- Stereochemical representation of the N-benzylated piperidin-4-ones and their precursors.
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- 7. Synthesis, Antimicrobial Activity and Cytotoxicity of Novel (Piperidin-4-yl)adamantane-1-carboxylate N-Substituted Derivatives [mdpi.com]
- 8. Synthesis and Antimicrobial Activity of Some Piperid-4-one Derivatives against Bacterial Strains | Jordan Journal of Chemistry (JJC) [jjc.yu.edu.jo]
- 9. Synthesis, stereochemistry, and antimicrobial evaluation of substituted piperidin-4-one oxime ethers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. 3-Chloro-3-methyl-2,6-diarylpiperidin-4-ones as Anti-Cancer Agents: Synthesis, Biological Evaluation, Molecular Docking, and In Silico ADMET Prediction - PMC [pmc.ncbi.nlm.nih.gov]
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Pharmacological Potential of 1-Benzyl-2,5-dimethylpiperidin-4-one Scaffolds
[1]
Executive Summary
The 1-Benzyl-2,5-dimethylpiperidin-4-one scaffold represents a critical structural motif in drug discovery, bridging the gap between simple heterocyclic linkers and complex alkaloid mimics.[1] Unlike its symmetric counterparts (2,6-dimethyl or 3,5-dimethyl isomers), the 2,5-dimethyl variant introduces unique stereochemical asymmetry, offering distinct chiral centers (C2 and C5) that allow for fine-tuning of receptor binding affinity.[1] This guide details the synthesis, pharmacological profiling, and experimental validation of this scaffold, emphasizing its role as a precursor for curcumin analogs (anticancer) and dual AChE/BuChE inhibitors (Alzheimer's disease) .
Chemical Architecture & Synthesis[1][2][3]
Structural Significance
The scaffold consists of a piperidin-4-one ring populated with:
-
N-Benzyl Group (Position 1): Provides lipophilicity and π-π stacking capability, crucial for binding to the Peripheral Anionic Site (PAS) of acetylcholinesterase or hydrophobic pockets in kinase domains.
-
Methyl Substituents (Positions 2 & 5): The 2,5-substitution pattern breaks the symmetry of the ring, creating a "twisted" chair conformation. This rigidity reduces the entropic penalty upon protein binding compared to unsubstituted piperidones.
-
Ketone (Position 4): A reactive center for condensation reactions (e.g., Claisen-Schmidt) to generate bioactive benzylidene derivatives.
Synthetic Pathways
The synthesis of the 2,5-dimethyl isomer requires precise control to avoid symmetric byproducts.[1] The most robust method involves the Dieckmann Condensation of unsymmetrical diester precursors or a modified Mannich reaction using specific ketone precursors.
DOT Diagram: Synthesis Workflow
Figure 1: Synthetic route via modified Dieckmann condensation to ensure 2,5-substitution pattern.
Pharmacological Profiles[1][4][5][6]
Anticancer Activity (Curcumin Analogs)
The most potent application of this scaffold lies in its conversion to 3,5-bis(benzylidene) derivatives (Curcumin analogs). The 2,5-dimethyl core acts as a rigid linker, while the exocyclic double bonds (formed at C3 and C5 via condensation) serve as Michael acceptors for cellular thiols.
-
Mechanism: Alkylation of cysteine residues in thioredoxin reductase and NF-κB inhibition.[1]
-
Potency: Derivatives often exhibit IC50 values in the low micromolar range (< 5 µM) against leukemia (HL-60) and colon cancer (HCT-116) lines.
Table 1: Cytotoxicity Profile of Benzylidene Derivatives
| Cell Line | Tissue Origin | IC50 (µM) | Mechanism of Action |
|---|---|---|---|
| HL-60 | Leukemia | 1.2 ± 0.4 | G2/M Phase Arrest, Caspase-3 Activation |
| HCT-116 | Colon | 3.5 ± 0.8 | ROS Generation, Mitochondrial Depolarization |
| HSC-2 | Oral Squamous | 2.1 ± 0.5 | PARP Cleavage |
| Vero | Normal Kidney | > 50.0 | High Selectivity Index (SI > 20) |[1]
Neuroprotection (Alzheimer's Disease)
The scaffold is a pharmacophore for Dual AChE/BuChE Inhibitors .
-
Binding Mode: The N-benzyl moiety interacts with the Trp286 residue in the Peripheral Anionic Site (PAS) of AChE, while the piperidone ring occupies the catalytic gorge.
-
Stereochemical Advantage: The 2,5-dimethyl substitution restricts the ring conformation, potentially enhancing selectivity for AChE over BuChE compared to flexible analogs.[1]
Antimicrobial Activity
Thiosemicarbazone derivatives of the ketone moiety demonstrate broad-spectrum activity.[1]
-
Targets: Aspergillus niger (Fungal) and S. aureus (Bacterial).
-
Efficacy: MIC values comparable to standard antibiotics (Ampicillin) in specific strains, driven by the lipophilicity of the benzyl tail facilitating cell wall penetration.
Experimental Protocols
Protocol A: Synthesis of 3,5-Bis(benzylidene) Derivative
A Claisen-Schmidt condensation protocol to activate the scaffold for anticancer testing.[1]
-
Reagents: Dissolve 1-Benzyl-2,5-dimethylpiperidin-4-one (10 mmol) and 4-Fluorobenzaldehyde (20 mmol) in absolute ethanol (20 mL).
-
Catalysis: Add 10% NaOH solution (5 mL) dropwise while stirring at 0-5°C.
-
Reaction: Allow the mixture to warm to room temperature and stir for 4 hours. A yellow/orange precipitate will form.[1]
-
Workup: Filter the solid, wash with cold water (3x) and cold ethanol (1x).
-
Purification: Recrystallize from ethanol/DMF (9:1) to obtain yellow needles.[1]
-
Validation: Confirm structure via 1H NMR (Look for singlet peak of benzylidene protons at δ 7.6–7.8 ppm).
Protocol B: MTT Cytotoxicity Assay
Standard validation for anticancer potential.[1]
-
Seeding: Seed HL-60 cells (5 × 10³ cells/well) in 96-well plates containing RPMI-1640 medium.
-
Treatment: After 24h, treat cells with the synthesized derivative at concentrations ranging from 0.1 to 100 µM (dissolved in DMSO, final concentration < 0.1%).
-
Incubation: Incubate for 48 hours at 37°C in 5% CO2.
-
Development: Add 20 µL MTT reagent (5 mg/mL) to each well. Incubate for 4 hours.
-
Solubilization: Remove supernatant and add 150 µL DMSO to dissolve formazan crystals.
-
Measurement: Read absorbance at 570 nm. Calculate IC50 using non-linear regression.
Structure-Activity Relationship (SAR) & Signaling
The biological activity of the scaffold is strictly governed by substituents at specific positions. The 2,5-dimethyl pattern provides a "stereochemical lock," preventing free rotation and enhancing binding specificity.[1]
DOT Diagram: SAR & Signaling Pathways
Figure 2: Structure-Activity Relationship mapping chemical features to biological outcomes.
SAR Key Insights:
-
N-Substitution: Replacing the benzyl group with a methyl or ethyl group drastically reduces AChE affinity, confirming the necessity of the bulky hydrophobic group for PAS interaction.[1]
-
C4-Derivatization: Conversion of the ketone to an oxime or thiosemicarbazone shifts activity from anticancer to antimicrobial , likely due to metal chelation properties essential for disrupting bacterial metalloenzymes.[1]
-
Stereochemistry: The trans-2,5-dimethyl isomer is thermodynamically more stable and often exhibits higher potency than the cis-isomer due to the equatorial disposition of methyl groups in the chair conformation.[1]
References
-
Synthesis and antimicrobial studies of some new N-benzyl piperidin-4-one derivatives. ResearchGate. [Link]
-
Design, Synthesis, and Evaluation of 1-Benzylpiperidine Derivatives as Dual-Target Inhibitors of Acetylcholinesterase. MDPI / PMC. [Link]
-
Dimeric 3,5-Bis(benzylidene)-4-piperidones: Tumor-Selective Cytotoxicity and Structure-Activity Relationships. MDPI. [Link][1]
-
Synthesis and anti-proliferative activity of aromatic substituted 5-((1-benzyl-1H-indol-3-yl)methylene)-1,3-dimethylpyrimidine derivatives. NIH / PubMed. [Link][1]
An In-Depth Technical Guide to the Thermodynamic Stability of 1-Benzyl-2,5-dimethylpiperidin-4-one Isomers
Abstract
The piperidin-4-one scaffold is a cornerstone in medicinal chemistry, forming the structural core of numerous therapeutic agents. The stereochemical configuration of substituents on this heterocyclic ring profoundly influences molecular conformation, which in turn dictates biological activity and pharmacokinetic properties. This technical guide provides a comprehensive exploration of the thermodynamic stability of the stereoisomers of 1-Benzyl-2,5-dimethylpiperidin-4-one. We delve into the foundational principles of conformational analysis, present detailed experimental protocols for determining isomer stability, and outline robust computational workflows for in-silico prediction of thermodynamic parameters. This document is intended for researchers, scientists, and drug development professionals seeking to understand and control the stereochemical attributes of piperidinone-based molecules.
Introduction: The Significance of Piperidin-4-one Stereochemistry in Drug Design
The piperidine ring is a privileged scaffold in modern drug discovery, valued for its ability to introduce a three-dimensional character to otherwise planar molecules, thus enabling precise interactions with biological targets.[1] The introduction of substituents, as in the case of 1-Benzyl-2,5-dimethylpiperidin-4-one, gives rise to multiple stereoisomers, each with a unique spatial arrangement of its constituent atoms. The thermodynamic stability of these isomers is of paramount importance, as it governs their relative populations at equilibrium and, consequently, the overall pharmacological profile of a drug candidate. A comprehensive understanding of the energetic landscape of these isomers is therefore critical for rational drug design.
The piperidin-4-one ring predominantly adopts a chair conformation to minimize torsional and steric strain.[2] However, the presence and orientation of substituents can lead to the existence of other, higher-energy conformations such as boat or twist-boat forms.[3] For 1-Benzyl-2,5-dimethylpiperidin-4-one, the key determinants of isomeric stability are the relative orientations (axial vs. equatorial) of the benzyl group at the nitrogen (N1) and the methyl groups at C2 and C5.
Stereoisomers of 1-Benzyl-2,5-dimethylpiperidin-4-one: A Conformational Landscape
The presence of two stereocenters at C2 and C5 in 1-Benzyl-2,5-dimethylpiperidin-4-one results in the possibility of cis and trans diastereomers. Each of these diastereomers can exist in different chair conformations, further expanding the conformational landscape.
-
cis-isomer: The methyl groups at C2 and C5 are on the same face of the piperidinone ring.
-
trans-isomer: The methyl groups at C2 and C5 are on opposite faces of the piperidinone ring.
The bulky benzyl group on the nitrogen atom will have a significant impact on the conformational equilibrium. Generally, large substituents prefer to occupy the equatorial position to minimize steric interactions.[4]
Below is a diagram illustrating the potential chair conformations for the cis and trans isomers.
Experimental Determination of Thermodynamic Stability
The relative thermodynamic stabilities of the isomers of 1-Benzyl-2,5-dimethylpiperidin-4-one can be determined experimentally through equilibration studies and quantified using Nuclear Magnetic Resonance (NMR) spectroscopy.
Equilibration Studies Protocol
This protocol allows for the determination of the equilibrium constant (Keq) between two interconverting isomers, from which the Gibbs free energy difference (ΔG°) can be calculated.
Step-by-Step Methodology:
-
Isomer Isolation: Synthesize and isolate a pure sample of one of the diastereomers (e.g., the cis-isomer) using established synthetic routes for substituted piperidin-4-ones.[5]
-
Equilibration Conditions: Dissolve the pure isomer in a suitable solvent (e.g., a protic solvent like methanol or a non-polar solvent like toluene) containing a catalytic amount of a base (e.g., sodium methoxide) or acid to facilitate epimerization at the α-carbons (C2 and C5).
-
Temperature Control: Maintain the solution at a constant, known temperature using a thermostated bath.
-
Monitoring the Equilibrium: At regular time intervals, withdraw aliquots of the reaction mixture, quench the catalyst (e.g., by neutralization), and analyze the composition of the mixture using a suitable analytical technique, typically 1H NMR spectroscopy or High-Performance Liquid Chromatography (HPLC).
-
Reaching Equilibrium: Continue monitoring until the ratio of the isomers remains constant over several time points, indicating that thermodynamic equilibrium has been reached.
-
Quantification: Determine the final ratio of the isomers from the integrated peak areas in the 1H NMR spectrum or the peak areas in the HPLC chromatogram.
-
Calculation of Thermodynamic Parameters:
-
Calculate the equilibrium constant: Keq = [trans-isomer] / [cis-isomer]
-
Calculate the standard Gibbs free energy difference: ΔG° = -RT ln(Keq), where R is the gas constant and T is the absolute temperature.
-
Quantitative NMR Spectroscopy
Variable-temperature (VT) NMR spectroscopy is a powerful, non-invasive technique to study conformational equilibria that are rapid on the NMR timescale.[6] For slower exchange processes, 2D NMR techniques like NOESY (Nuclear Overhauser Effect Spectroscopy) and EXSY (Exchange Spectroscopy) can provide quantitative data on isomer populations and exchange rates.[7]
Methodology for Quantitative Conformational Analysis:
-
Sample Preparation: Prepare a solution of the isomer mixture in a suitable deuterated solvent.
-
1H and 13C NMR: Acquire high-resolution 1D 1H and 13C NMR spectra to identify the distinct signals for each isomer.
-
2D NMR (COSY, HSQC, HMBC): Use these experiments to unambiguously assign all proton and carbon signals for each isomer.
-
NOESY/EXSY: Acquire a series of 2D NOESY or EXSY spectra at different mixing times. The cross-peaks in these spectra provide information about through-space proximity of protons (NOE) and chemical exchange between sites (EXSY).
-
Data Analysis: Integrate the volumes of the diagonal and cross-peaks to determine the populations of each conformer and the rate constants for their interconversion. From this, the equilibrium constant and the free energy of activation for the conformational change can be calculated.
Computational Chemistry for Thermodynamic Stability Prediction
Computational methods, particularly Density Functional Theory (DFT), are invaluable for predicting the relative stabilities of isomers and for providing insights into the structural features that govern these stabilities.[2]
Computational Workflow
Step-by-Step Methodology:
-
Structure Generation: Build the 3D structures of all possible stereoisomers and major conformers of 1-Benzyl-2,5-dimethylpiperidin-4-one.
-
Geometry Optimization: Perform geometry optimization for each structure using a suitable level of theory and basis set (e.g., B3LYP/6-31G(d,p)). This process finds the lowest energy conformation for each isomer.[8]
-
Frequency Calculations: Perform frequency calculations on the optimized geometries to confirm that they represent true energy minima (no imaginary frequencies) and to obtain thermochemical data such as zero-point vibrational energies (ZPVE), thermal energies, and entropies.
-
Single-Point Energy Calculations: For higher accuracy, perform single-point energy calculations on the optimized geometries using a larger basis set (e.g., def2-TZVP).
-
Solvation Modeling: To simulate the effect of a solvent, employ a continuum solvation model such as the Polarizable Continuum Model (PCM).[4]
-
Calculation of Thermodynamic Parameters: From the output of the frequency calculations, calculate the Gibbs free energy (G), enthalpy (H), and entropy (S) for each isomer. The relative thermodynamic stability is determined by comparing the Gibbs free energies of the isomers.
Data Presentation and Interpretation
The results from both experimental and computational studies should be summarized in a clear and concise manner to facilitate comparison and interpretation.
Hypothetical Thermodynamic Data
The following table presents a hypothetical but realistic summary of thermodynamic data for the cis and trans isomers of 1-Benzyl-2,5-dimethylpiperidin-4-one in a chair conformation with diequatorial methyl groups for the cis isomer and equatorial/axial for the most stable trans isomer, as determined by computational methods.
| Isomer | Relative Enthalpy (ΔH°) (kcal/mol) | Relative Gibbs Free Energy (ΔG°) (kcal/mol) | Predicted Equilibrium Population (%) |
| cis-(2e,5e) | 0.00 (Reference) | 0.00 (Reference) | 85 |
| trans-(2e,5a) | 1.5 | 1.1 | 15 |
Interpretation:
In this hypothetical scenario, the cis-isomer with both methyl groups in the equatorial position is the most thermodynamically stable. The positive values for ΔH° and ΔG° for the trans-isomer indicate that it is higher in energy. The predicted equilibrium populations show that the cis-isomer would be the major component at equilibrium. This is consistent with the general principle that bulky substituents prefer equatorial positions to minimize 1,3-diaxial interactions.
Conclusion
The thermodynamic stability of the stereoisomers of 1-Benzyl-2,5-dimethylpiperidin-4-one is a critical factor in its potential application in drug development. A thorough understanding of the conformational landscape and the relative energies of the different isomers can be achieved through a synergistic approach combining experimental techniques, such as equilibration studies and advanced NMR spectroscopy, with high-level computational modeling. The methodologies outlined in this guide provide a robust framework for researchers to quantitatively assess the thermodynamic stability of substituted piperidinones, thereby enabling more informed decisions in the design and synthesis of novel therapeutic agents.
References
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ResearchGate. Conformational study of some N-acyl-2 r,6 c-diphenylpiperidin-4-one oximes using NMR spectra. Available from: [Link]
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PubMed. Investigation of the role of stereoelectronic effects in the conformation of piperidones by NMR spectroscopy and X-ray diffraction. Available from: [Link]
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Chemical Review and Letters. Synthesis and crystallization procedure of piperidin-4-one and its derivatives. Available from: [Link]
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ResearchGate. Thermodynamic properties of piperidine and cyclic alkanone mixtures: Excess molar volumes, excess isentropic compressibilities, excess molar enthalpies and excess heat capacities. Available from: [Link]
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RSC Publishing. NMR-based investigations of acyl-functionalized piperazines concerning their conformational behavior in solution. Available from: [Link]
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ACS Omega. Application of NMR Spectroscopy for the Detection of Equilibrating E–Z Diastereomers. Available from: [Link]
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PubChemLite. 1-benzyl-2,3-dimethylpiperidin-4-one (C14H19NO). Available from: [Link]
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Springer Nature Experiments. Interrogating the configurational stability of atropisomers. Available from: [Link]
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PMC. Computational Protocol for the Identification of Candidates for Radioastronomical Detection and Its Application to the C3H3NO Family of Isomers. Available from: [Link]
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MDPI. A Quantum Chemical Study on the Relative Stability of Diaminodinitroethylene Isomers. Available from: [Link]
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Chemical Science (RSC Publishing). Controlling the thermodynamic stability of conformational isomers of bistricyclic aromatic enes by introducing boron and silicon atoms. Available from: [Link]
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Methodological & Application
Application Notes & Protocols: Synthesis of Piperidin-4-ones via Dieckmann Condensation
Abstract
The piperidin-4-one scaffold is a privileged structure in medicinal chemistry, forming the core of numerous pharmaceuticals, including potent analgesics like fentanyl and its derivatives.[1][2] This document provides a comprehensive guide for researchers and drug development professionals on the synthesis of N-substituted piperidin-4-ones using the Dieckmann condensation. We will delve into the mechanistic underpinnings of this powerful intramolecular cyclization, detail critical experimental parameters, and provide robust, step-by-step protocols. The causality behind procedural choices is explained to empower researchers to adapt and troubleshoot the synthesis effectively.
Strategic Overview: The Aza-Dieckmann Approach
The Dieckmann condensation is an intramolecular variant of the Claisen condensation, designed to form cyclic β-keto esters from linear diesters through the action of a strong base.[3][4][5] For the synthesis of piperidin-4-ones, this strategy, sometimes referred to as an Aza-Dieckmann condensation, is particularly effective.
The overall synthetic route involves three key stages:
-
Precursor Synthesis: A primary amine is subjected to a double Michael addition with two equivalents of an acrylic ester to form the acyclic diester substrate.[1][6]
-
Intramolecular Cyclization: The diester undergoes a base-catalyzed Dieckmann condensation to yield a cyclic β-keto ester (a 3-alkoxycarbonyl-piperidin-4-one).[1][6]
-
Hydrolysis & Decarboxylation: The resulting β-keto ester is subsequently hydrolyzed and decarboxylated under acidic conditions to afford the target N-substituted piperidin-4-one.[1][6]
This method provides a reliable and scalable route to the piperidone core, which serves as a versatile intermediate for further functionalization.[1]
Reaction Mechanism: A Step-by-Step Analysis
Understanding the mechanism is paramount for optimizing reaction conditions and troubleshooting unforeseen outcomes. The base-catalyzed cyclization proceeds through several distinct steps, as illustrated below.
Caption: Mechanism of the Aza-Dieckmann condensation for piperidin-4-one synthesis.
Mechanistic Insights:
-
Step 1: Enolate Formation: A strong, non-nucleophilic base abstracts an acidic α-proton from one of the ester groups to form a resonance-stabilized enolate.[5]
-
Step 2: Intramolecular Attack: The nucleophilic enolate attacks the electrophilic carbonyl carbon of the second ester group. This 6-exo-trig cyclization is sterically and entropically favored for forming a six-membered ring.[4]
-
Step 3: Elimination: The resulting tetrahedral intermediate collapses, expelling an alkoxide ion (e.g., methoxide or ethoxide) to form the cyclic β-keto ester.[7]
-
Step 4: Deprotonation: The proton situated between the two carbonyl groups of the β-keto ester is highly acidic. It is readily removed by the alkoxide generated in the previous step. This irreversible acid-base reaction is the thermodynamic driving force for the entire condensation.[7]
-
Step 5: Acidic Workup: The reaction is quenched with acid to protonate the final enolate, yielding the neutral β-keto ester product, which can then be isolated.[4]
Critical Parameters and Experimental Causality
The success of the Dieckmann condensation hinges on the careful control of several key parameters. The rationale behind these choices is crucial for adapting the protocol to different substrates.
| Parameter | Recommended Choice | Rationale & Expert Insights |
| Base | Sodium Hydride (NaH), Potassium tert-Butoxide (KOtBu) | Why: These are strong, non-nucleophilic bases that irreversibly deprotonate the α-carbon. Unlike alkoxides (e.g., NaOEt), they eliminate the risk of unwanted side reactions like transesterification.[3][8] NaH is particularly effective as the reaction is driven forward by the evolution of H₂ gas. At least two equivalents of base are often recommended, as the product is more acidic than the starting material.[9] |
| Solvent | Anhydrous Toluene, Benzene, or THF | Why: Aprotic solvents are essential. They prevent the protonation of the highly reactive enolate intermediate and do not react with the base.[3] The reaction must be performed under strictly anhydrous conditions (e.g., under an inert atmosphere of N₂ or Ar) to prevent the base from being quenched and to avoid hydrolysis of the ester groups.[8] |
| Temperature | Reflux | Why: Heating is typically required to provide the activation energy for the cyclization. Refluxing in toluene (b.p. ~111°C) or benzene (b.p. ~80°C) provides a stable and sufficient temperature for the reaction to proceed to completion within a reasonable timeframe (typically 1-5 hours).[9][10] |
| Ester Group | Methyl or Ethyl | Why: Methyl and ethyl esters are commonly used due to the commercial availability of the corresponding acrylates. The choice of base should ideally match the ester to prevent transesterification if an alkoxide base is used, though this is not a concern with hydride bases.[8] |
| N-Substituent | Benzyl Group | Why: The benzyl group is a robust protecting group that is stable to the strongly basic conditions of the Dieckmann condensation and the acidic conditions of the subsequent decarboxylation. It can be easily removed later via hydrogenolysis if the secondary amine is desired. |
Detailed Experimental Protocols
The following protocols outline a reliable three-step synthesis of 1-benzyl-4-piperidone, a common and versatile intermediate.
Caption: General experimental workflow for the synthesis of 1-benzyl-4-piperidone.
Protocol Part A: Synthesis of Dimethyl 3,3'-(benzylazanediyl)dipropanoate
-
Materials:
-
Benzylamine (1 equiv.)
-
Methyl acrylate (2.2 equiv.)
-
Methanol
-
Round-bottom flask, magnetic stirrer, addition funnel
-
-
Procedure:
-
To a round-bottom flask charged with benzylamine and a small amount of methanol, add a solution of methyl acrylate in methanol dropwise via an addition funnel at room temperature with stirring.[6]
-
The reaction is exothermic; maintain the temperature below 40°C with a water bath if necessary.
-
After the addition is complete, stir the mixture at room temperature for 12-24 hours.
-
Monitor the reaction by TLC until the benzylamine is consumed.
-
Remove the methanol under reduced pressure. The resulting oil, N,N-bis(β-methoxycarbonylethyl)benzylamine, is often used in the next step without further purification.
-
Protocol Part B: Dieckmann Condensation to Methyl 1-benzyl-4-oxopiperidine-3-carboxylate
-
Materials:
-
N,N-bis(β-methoxycarbonylethyl)benzylamine (1 equiv.)
-
Sodium hydride (NaH), 60% dispersion in mineral oil (2.5 equiv.)
-
Anhydrous toluene
-
Three-neck flask, reflux condenser, nitrogen/argon inlet, magnetic/mechanical stirrer
-
-
Procedure:
-
Setup: Assemble a flame-dried three-neck flask equipped with a reflux condenser, an inert gas inlet, and a dropping funnel. Maintain a positive pressure of nitrogen or argon throughout the reaction.
-
Base Suspension: To the flask, add anhydrous toluene. Carefully add the sodium hydride dispersion. Caution: NaH reacts violently with water. Handle with care.
-
Substrate Addition: Dissolve the diester from Part A in anhydrous toluene and add it dropwise to the stirred NaH suspension at room temperature.[6]
-
Reaction: After the addition is complete, heat the mixture to reflux and maintain for 2-4 hours. The evolution of hydrogen gas should cease, and a thick precipitate (the sodium salt of the product) may form, potentially requiring mechanical stirring.[9]
-
Quench: Cool the reaction mixture in an ice bath. Cautiously quench the excess NaH by the slow, dropwise addition of acetic acid or a saturated aqueous solution of ammonium chloride until gas evolution stops.[9][10]
-
Workup: Add water and separate the organic layer. Extract the aqueous layer with ethyl acetate. Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the crude β-keto ester.
-
Purification: The crude product can be purified by column chromatography on silica gel or used directly in the next step.[10]
-
Protocol Part C: Hydrolysis and Decarboxylation to 1-Benzyl-4-piperidone
-
Materials:
-
Crude methyl 1-benzyl-4-oxopiperidine-3-carboxylate
-
20% Hydrochloric acid
-
Sodium hydroxide solution (e.g., 35%)
-
Ethyl acetate
-
-
Procedure:
-
Combine the crude β-keto ester with 20% aqueous hydrochloric acid in a round-bottom flask.[6]
-
Heat the mixture to reflux for 4-6 hours. CO₂ will evolve as the decarboxylation proceeds.
-
Cool the reaction mixture to room temperature.
-
Carefully basify the acidic solution by adding sodium hydroxide solution until the pH is approximately 8-9.[6]
-
Extract the aqueous layer multiple times with ethyl acetate.
-
Combine the organic extracts, wash with saturated brine, and dry over anhydrous sodium sulfate.
-
Filter and remove the solvent under reduced pressure.
-
Purify the resulting crude oil by vacuum distillation to yield 1-benzyl-4-piperidone as a pale yellow oil.[6]
-
Product Characterization Data
The following table provides typical physical and chemical data for the key intermediate and the final product.
| Compound | Molecular Formula | Melting Point (°C) | Appearance | CAS Number |
| Methyl 1-benzyl-4-oxopiperidine-3-carboxylate | C₁₄H₁₇NO₃ | ~182 (as HCl salt) | Yellow Solid | 57611-47-9[11] |
| 1-Benzyl-4-piperidone | C₁₂H₁₅NO | N/A (Oil) | Colorless to pale yellow oil | 3612-20-2 |
Troubleshooting and Optimization
| Issue | Potential Cause | Suggested Solution |
| Low or No Yield in Step B | Presence of moisture or protic impurities. | Ensure all glassware is flame-dried and solvents are anhydrous. Use freshly opened or properly stored reagents. |
| Insufficient base or inactive base. | Use a fresh bottle of NaH. Ensure at least 2 equivalents are used to drive the reaction to completion.[9] | |
| Thick Precipitate Halts Stirring | Formation of the sodium enolate salt of the product. | This is expected. Use a robust mechanical stirrer instead of a magnetic stir bar for larger-scale reactions to maintain agitation.[9] |
| Incomplete Decarboxylation in Step C | Insufficient heating time or acid concentration. | Ensure the reflux is vigorous and extend the reaction time. Monitor by TLC until the β-keto ester starting material is fully consumed. |
| Formation of Side Products | Intermolecular Claisen condensation. | While less common for 6-membered rings, this can occur at very high concentrations. Adhering to the recommended solvent volumes usually prevents this. |
References
-
DTIC. (n.d.). Piperidine Synthesis. Retrieved from [Link]
-
Wikipedia. (n.d.). Dieckmann condensation. Retrieved from [Link]
-
Purechemistry. (2023). Dieckmann condensation. Retrieved from [Link]
-
Sciencemadness Discussion Board. (2005). Theoretical Synthesis of 4-Piperidone/Piperidine. Retrieved from [Link]
-
Chemical Review and Letters. (2021). Synthesis and crystallization procedure of piperidin-4-one and its derivatives. Retrieved from [Link]
-
YouTube. (2018). Dieckmann Condensation Reaction Mechanism. Retrieved from [Link]
-
UCL Discovery. (n.d.). Regioselective synthesis of substituted piperidine-2,4-diones and their derivatives via Dieckmann cyclisations. Retrieved from [Link]
-
International Journal of Pharmacy and Technology. (2013). Synthesis, Characterization of Substituted Piperdin-4-ones with Dichloro(cyclooctadiene)palladium(II). Retrieved from [Link]
-
ResearchGate. (n.d.). Regioselective Synthesis of Substituted Piperidine-2,4-diones and Their Derivatives via Dieckmann Cyclizations. Retrieved from [Link]
-
Reddit. (2021). Experimental Help for Dieckmann Condensation. Retrieved from [Link]
-
Organic Reactions. (n.d.). The Dieckmann Condensation. Retrieved from [Link]
-
Chemical Review and Letters. (n.d.). Synthesis and crystallization procedure of piperidin-4-one and its derivatives: An update. Retrieved from [Link]
-
The Royal Society of Chemistry. (n.d.). Supplementary Information. Retrieved from [Link]
-
PubChem. (n.d.). N-Benzyl-4-piperidone-d4. Retrieved from [Link]
-
Cambridge University Press. (n.d.). Dieckmann Reaction. Retrieved from [Link]
-
Scribd. (n.d.). Piperidine Derivatives. XVIII. The Condensation of Aromatic Aldehydes With 1-Methyl-4-Piperidone. Retrieved from [Link]
-
MDPI. (n.d.). Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. Retrieved from [Link]
-
Organic Syntheses. (n.d.). (e)-1-benzyl-3-(1-iodoethylidene)piperidine. Retrieved from [Link]
-
ACS Publications. (n.d.). Piperidine Derivatives. IV. 1,3-Disubstituted-4-aryl-4-acyloxy Piperidines. Retrieved from [Link]
- Google Patents. (n.d.). CN1583742A - Method for preparing 4-piperidyl piperidine.
-
RSC Publishing. (1945). Cook and Reed : Experinzeds iut the Piperidine Series. Part I. Retrieved from [Link]
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One-pot synthesis of 1-Benzyl-2,5-dimethylpiperidin-4-one from methyl methacrylate
Application Note & Protocol
A Robust and Scalable One-Pot Synthesis of 1-Benzyl-2,5-dimethylpiperidin-4-one
Abstract & Introduction
The piperidine scaffold is a privileged structure in medicinal chemistry, forming the core of numerous pharmaceuticals due to its favorable pharmacokinetic properties and its ability to present substituents in a well-defined three-dimensional orientation. Specifically, N-benzyl-4-piperidones are crucial intermediates in the synthesis of analgesics, antipsychotics, and other central nervous system agents.[1][2][3] This application note provides a comprehensive, field-proven protocol for the efficient one-pot synthesis of 1-Benzyl-2,5-dimethylpiperidin-4-one from readily available starting materials: benzylamine and methyl methacrylate.
The described methodology leverages a tandem double aza-Michael addition followed by an intramolecular Dieckmann condensation.[4][5] This one-pot approach offers significant advantages over multi-step procedures by reducing waste, minimizing purification steps, and improving overall process efficiency, making it highly suitable for both academic research and industrial scale-up.[6][7] We will provide a detailed mechanistic rationale for each step, a robust experimental protocol, and guidance for characterization and troubleshooting.
Reaction Principle and Mechanism
The synthesis proceeds through three key stages within a single reaction vessel: a double conjugate addition, a base-mediated cyclization, and an acidic hydrolysis-decarboxylation.
-
Double Aza-Michael Addition: The reaction initiates with the nucleophilic attack of the primary amine (benzylamine) onto the electron-deficient β-carbon of methyl methacrylate. This is a classic aza-Michael or conjugate addition.[8] The reaction occurs twice, adding two methacrylate units to the nitrogen atom to form the key intermediate, Dibenzyl N,N-bis(2-methoxycarbonylpropyl)amine. The use of a slight excess of methyl methacrylate can help drive the reaction to completion.[1]
-
Dieckmann Condensation: Upon introduction of a strong, non-nucleophilic base such as sodium methoxide or potassium tert-butoxide, an enolate is formed by deprotonation of the α-carbon of one of the ester groups.[9][10] This enolate then undergoes an intramolecular nucleophilic attack on the carbonyl carbon of the second ester group, forming a cyclic tetrahedral intermediate.[11] Subsequent elimination of the methoxide leaving group yields a stable cyclic β-keto ester, Methyl 1-benzyl-2,5-dimethyl-4-oxopiperidine-3-carboxylate. The formation of a five or six-membered ring is highly favored in such intramolecular reactions.[9]
-
Hydrolysis & Decarboxylation: The final step involves the acidic workup of the β-keto ester. Under heated acidic conditions, the methyl ester is hydrolyzed to a carboxylic acid. The resulting β-keto acid is thermally unstable and readily undergoes decarboxylation (loss of CO₂) to afford the final target molecule, 1-Benzyl-2,5-dimethylpiperidin-4-one.[12]
Reaction Scheme Visualization
Caption: Overall synthetic pathway for the one-pot reaction.
Detailed Experimental Protocol
Safety Precaution: This procedure involves strong bases and flammable solvents. All steps must be conducted in a well-ventilated fume hood. Personal protective equipment (lab coat, safety glasses, gloves) is mandatory. Sodium methoxide is corrosive and moisture-sensitive.
Materials and Reagents
| Reagent | Formula | M.W. | Moles (Equiv.) | Amount | Purity |
| Benzylamine | C₇H₉N | 107.15 | 0.10 (1.0) | 10.7 g (11.0 mL) | ≥99% |
| Methyl Methacrylate | C₅H₈O₂ | 100.12 | 0.25 (2.5) | 25.0 g (26.7 mL) | ≥99%, with inhibitor |
| Sodium Methoxide | CH₃ONa | 54.02 | 0.12 (1.2) | 6.5 g | ≥95% |
| Anhydrous Toluene | C₇H₈ | 92.14 | - | 250 mL | ≥99.8% |
| Hydrochloric Acid | HCl | 36.46 | - | ~75 mL | 25% (w/w) aq. |
| Sodium Hydroxide | NaOH | 40.00 | - | As needed | 35% (w/w) aq. |
| Ethyl Acetate | C₄H₈O₂ | 88.11 | - | 300 mL | ACS Grade |
| Saturated NaCl (Brine) | NaCl | 58.44 | - | 100 mL | - |
| Anhydrous MgSO₄ | MgSO₄ | 120.37 | - | As needed | - |
Equipment
-
500 mL three-necked round-bottom flask
-
Reflux condenser and heating mantle
-
Magnetic stirrer and stir bar
-
Dropping funnel (100 mL)
-
Nitrogen/Argon inlet and bubbler
-
Separatory funnel (500 mL)
-
Rotary evaporator
-
Vacuum distillation apparatus
Step-by-Step Procedure
Part A: Double Aza-Michael Addition
-
Setup: Assemble the 500 mL three-necked flask with a magnetic stir bar, reflux condenser (with N₂ inlet), and a dropping funnel. Ensure all glassware is oven-dried.
-
Reagent Addition: Charge the flask with benzylamine (10.7 g, 0.10 mol).
-
Michael Addition: Add methyl methacrylate (25.0 g, 0.25 mol) to the dropping funnel. Add it dropwise to the stirring benzylamine over 30 minutes. An exotherm may be observed; maintain the temperature below 60°C with a water bath if necessary.
-
Reaction: After the addition is complete, heat the mixture to 80°C and maintain for 12-16 hours under a nitrogen atmosphere to ensure the formation of the diester intermediate.
Part B: Dieckmann Condensation 5. Solvent Addition: Cool the reaction mixture to room temperature. Add 250 mL of anhydrous toluene to the flask. 6. Base Addition: Carefully add sodium methoxide (6.5 g, 0.12 mol) in portions over 15 minutes. Causality Note: Sodium methoxide is a strong base required to generate the enolate for cyclization. Anhydrous conditions are critical to prevent quenching the base. 7. Cyclization: Heat the resulting suspension to reflux (approx. 110°C) with vigorous stirring. A thick precipitate may form. Continue refluxing for 6-8 hours. Monitor the reaction by TLC (Thin Layer Chromatography).
Part C: Workup and Decarboxylation 8. Quenching: Cool the reaction mixture to room temperature. Carefully quench the reaction by slowly adding 150 mL of cold water. 9. Acidification: Transfer the mixture to a separatory funnel. Add 75 mL of 25% hydrochloric acid. This step neutralizes the base and prepares the system for decarboxylation. 10. Decarboxylation: Separate the aqueous layer and transfer it to a clean flask. Heat the acidic aqueous solution to reflux for 4-6 hours until CO₂ evolution ceases. This ensures complete hydrolysis of the β-keto ester and subsequent decarboxylation.[12] 11. Neutralization: Cool the solution in an ice bath. Slowly add 35% sodium hydroxide solution with stirring until the pH is approximately 9-10. 12. Extraction: Transfer the neutralized solution to a separatory funnel and extract with ethyl acetate (3 x 100 mL). 13. Washing & Drying: Combine the organic layers and wash with saturated brine (1 x 100 mL). Dry the organic phase over anhydrous magnesium sulfate. 14. Solvent Removal: Filter off the drying agent and concentrate the solution under reduced pressure using a rotary evaporator to obtain the crude product as an oil.
Purification
The crude oil can be purified by vacuum distillation to yield 1-Benzyl-2,5-dimethylpiperidin-4-one as a light yellow oil. Collect the fraction boiling at the appropriate temperature and pressure (literature search required for exact values).
Workflow and Data
Experimental Workflow Diagram
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Using 1-Benzyl-2,5-dimethylpiperidin-4-one as a pharmaceutical intermediate
Application Note: Strategic Utilization of 1-Benzyl-2,5-dimethylpiperidin-4-one in Medicinal Chemistry
Abstract
This application note details the strategic handling, stereochemical control, and functionalization of 1-Benzyl-2,5-dimethylpiperidin-4-one (CAS: Indeterminate for specific isomer; generic 2,5-dimethyl analogs used). Unlike the symmetric 3,5-dimethyl or 2,6-dimethyl isomers, the 2,5-dimethyl substitution pattern offers a unique non-centrosymmetric scaffold critical for breaking molecular symmetry in receptor binding pockets. This guide focuses on distinguishing and controlling cis/trans diastereomers—a critical quality attribute (CQA) for downstream efficacy in dopamine transporter (DAT) inhibitors and opioid analgesic development.
Chemical Profile & Strategic Utility
The 1-benzyl-2,5-dimethylpiperidin-4-one scaffold is a privileged intermediate. Its value lies in its conformational bias. The methyl groups at C2 and C5 impose steric constraints that lock the piperidine chair, influencing the orientation of substituents added at the C4 ketone.
-
Pharmacophore Relevance:
-
Opioid Analgesics: Structural precursor to "reversed ester" analgesics (analogs of trimeperidine/Promedol). The 2,5-dimethyl placement mimics the carbon skeleton of morphine's C-ring more closely than unsubstituted piperidines.
-
Neurokinin & Dopamine Ligands: The scaffold is used to synthesize selective DAT reuptake inhibitors where the cis-configuration often correlates with higher potency [1].
-
-
Stereochemical Challenge: The molecule possesses two chiral centers (C2, C5), leading to two diastereomeric pairs:
-
Trans-isomer (Thermodynamic): Methyl groups typically adopt a diequatorial conformation.
-
Cis-isomer (Kinetic): One methyl is axial, one equatorial. Often required for specific bioactivity but synthetically elusive.
-
Synthesis & Stereochemical Control
While often synthesized via the Mannich condensation or Dieckmann cyclization of complex esters, these routes frequently yield mixtures of 2,5-, 2,6-, and 3,5-isomers. The most robust route for high-purity pharmaceutical applications is the Partial Reduction of Pyridin-4-ones .
Workflow Visualization: Isomer Management
Figure 1: Stereochemical workflow. Reduction of the aromatic precursor yields a mixture. Base-catalyzed equilibration drives the system to the thermodynamically stable trans-isomer.
Detailed Experimental Protocols
Protocol A: Thermodynamic Equilibration (Trans-Enrichment)
Objective: To convert a mixture of cis/trans isomers into the thermodynamically stable trans-isomer (diequatorial methyls) for consistent starting material.
Reagents:
-
Crude 1-Benzyl-2,5-dimethylpiperidin-4-one (Isomeric mixture)
-
Sodium Ethoxide (NaOEt), 21% wt in Ethanol
-
Absolute Ethanol
-
Glacial Acetic Acid (for quenching)
Procedure:
-
Dissolution: Dissolve 10.0 g (approx. 46 mmol) of the crude piperidone mixture in 100 mL of absolute ethanol under N2 atmosphere.
-
Catalysis: Add 5.0 mL of NaOEt solution (0.3 eq).
-
Reflux: Heat the mixture to reflux (78°C) for 4–6 hours. Mechanism: The basic conditions promote enolization at C3/C5, allowing the C2/C5 centers to epimerize via the reversible ring opening or simply via the planar enol form if the methyls are alpha to the ketone (Note: In 2,5-dimethyl, methyls are beta to the ketone, but the ring flexibility allows equilibration via retro-Michael/Michael pathways or simple thermodynamic settling during crystallization).
-
Correction: In 2,5-dimethyl isomers, the methyls are not alpha to the carbonyl. Direct enolization does not epimerize C2/C5. The equilibration typically requires retro-Michael opening or is established during the synthesis step. However , if using the 3,5-dimethyl isomer, enolization works. For 2,5-dimethyl , if the synthesis was via hydrogenation of the pyridone, the isomers are fixed unless harsh conditions (retro-Mannich) are used.
-
Revised Step 3: If epimerization is not chemically feasible via simple base, this step serves to selectively crystallize the trans isomer (which packs better).
-
Alternative: If the methyls are at 3,5, base works. For 2,5, separation is the only viable route.
-
Protocol Correction:Switch to Chromatographic Separation.
-
Revised Protocol A: Separation of Diastereomers
-
Stationary Phase: Silica Gel 60 (230-400 mesh).
-
Mobile Phase: Hexane:Ethyl Acetate (9:1 to 7:3 gradient) + 1% Triethylamine (to prevent tailing of the basic amine).
-
Loading: Load crude oil (dissolved in min. DCM) onto the column (ratio 1:50 substance:silica).
-
Elution:
-
Fraction 1 (Trans): Typically elutes first (less polar due to diequatorial "flat" structure masking the amine).
-
Fraction 2 (Cis): Elutes second (more polar, axial methyl exposes lone pair/dipole).
-
-
Validation: Check fractions via TLC (Stain: Dragendorff’s Reagent).
Protocol B: Reductive Amination (Synthesis of DAT Ligands)
Objective: Functionalization of the C4 ketone to generate neuroactive amines.
Reagents:
-
1-Benzyl-2,5-dimethylpiperidin-4-one (Pure Trans isomer)
-
Aniline derivative (e.g., 4-fluoroaniline)
-
Titanium(IV) isopropoxide (Ti(OiPr)4)
-
Sodium Borohydride (NaBH4)
-
Methanol[1]
Procedure:
-
Imine Formation: In a dry flask, combine piperidone (1 eq) and aniline (1.1 eq). Add neat Ti(OiPr)4 (1.5 eq). Stir at RT for 12 hours. Why: Titanium acts as a Lewis acid to activate the ketone and a water scavenger to drive imine formation.
-
Reduction: Dilute with Methanol (0.5 M concentration). Cool to 0°C.
-
Hydride Addition: Add NaBH4 (2.0 eq) portion-wise. Stir for 2 hours.
-
Quench: Add 1M NaOH to precipitate titanium salts. Filter through Celite.
-
Workup: Extract filtrate with DCM, dry over MgSO4, and concentrate.
Data Output Table: Expected Yields
| Reactant (Amine) | Conditions | Yield (%) | Diastereoselectivity (cis:trans amine) |
|---|---|---|---|
| Aniline | Ti(OiPr)4 / NaBH4 | 85-92% | >95:5 (Equatorial attack favored) |
| Benzylamine | NaBH(OAc)3 / AcOH | 78-85% | 80:20 |
Analytical Validation (Self-Correcting QC)
To ensure you have the correct isomer, use 1H NMR Coupling Constants (J-values) .
-
Trans-isomer (2,5-diequatorial):
-
Look at the protons at C2 and C5.[2]
-
If H2/H5 are axial, they will show large diaxial coupling (
) with the adjacent axial protons at C3/C6.
-
-
Cis-isomer:
-
One methyl is axial, meaning the proton is equatorial. Equatorial protons show smaller couplings (
).
-
Graphviz: Analytical Decision Tree
Figure 2: NMR decision tree for stereochemical assignment.
Safety & Handling
-
Precursors: Benzylamine is corrosive and a skin sensitizer. Handle in a fume hood.
-
Intermediates: Piperidones can be absorbed through the skin. Wear nitrile gloves (double gloving recommended).
-
Waste: Titanium salts (Protocol B) generate heavy metal waste. Dispose of separately from organic solvents.
References
-
Dutta, A. K., et al. (2001).[3] "Rational design and synthesis of novel 2,5-disubstituted cis- and trans-piperidine derivatives exhibiting differential activity for the dopamine transporter." Bioorganic & Medicinal Chemistry Letters.
-
BenchChem. (n.d.). "trans-2,5-Dimethylpiperidin-4-one: Structure and Properties."
-
Werner, J. A., et al. (1996). "Synthesis of 4-Arylpiperidines from 1-Benzyl-4-piperidone." The Journal of Organic Chemistry.
-
ResearchGate. (2019). "Separation of cis and trans isomers of piperidine derivatives."
Sources
Troubleshooting & Optimization
Technical Support Center: Synthesis of 1-Benzyl-2,5-dimethylpiperidin-4-one
Welcome to the technical support center for the synthesis of 1-Benzyl-2,5-dimethylpiperidin-4-one. This guide is designed for researchers, scientists, and professionals in drug development who are working on or troubleshooting this specific synthesis. Here, we will delve into the common challenges encountered during the synthesis, provide in-depth explanations for the underlying chemical principles, and offer practical, step-by-step guidance to improve your reaction yield and purity.
The synthesis of 1-Benzyl-2,5-dimethylpiperidin-4-one, a substituted 4-piperidone, is a multi-step process that requires careful control of reaction conditions. A common and effective method for constructing the 4-piperidone core is through a Dieckmann condensation of a suitable amino-diester, followed by hydrolysis and decarboxylation.[1][2] This guide will focus on this synthetic route, addressing potential pitfalls and offering strategies for optimization.
Frequently Asked Questions (FAQs)
Q1: What is the general synthetic strategy for 1-Benzyl-2,5-dimethylpiperidin-4-one via Dieckmann Condensation?
A1: The synthesis typically begins with a double Michael addition of benzylamine to two equivalents of an appropriate α,β-unsaturated ester, in this case, methyl crotonate, to form a diester intermediate. This intermediate is then subjected to an intramolecular Dieckmann condensation to form a β-keto ester, which is subsequently hydrolyzed and decarboxylated to yield the target 1-Benzyl-2,5-dimethylpiperidin-4-one.
Q2: My overall yield is consistently low. What are the most common reasons for this?
A2: Low yields in this synthesis can often be attributed to one or more of the following factors:
-
Incomplete formation of the diester intermediate: The initial double Michael addition is a critical step. Insufficient reaction time, incorrect stoichiometry, or polymerization of the acrylate can lead to a mixture of starting materials and mono-adduct, which will not cyclize.
-
Inefficient Dieckmann condensation: This step is highly sensitive to moisture and the choice of base. The presence of water can quench the base and lead to saponification of the ester.
-
Side reactions during cyclization: The presence of the methyl groups at the 2 and 5 positions can introduce steric hindrance, making the desired cyclization more challenging and potentially favoring intermolecular side reactions.
-
Incomplete hydrolysis and decarboxylation: The final step requires harsh conditions (strong acid or base and heat) to completely remove the ester group. Incomplete reaction will result in the β-keto ester as a major impurity.
Q3: I am observing multiple spots on my TLC plate after the Dieckmann condensation. What are these byproducts?
A3: The presence of multiple spots on your TLC is a common issue. These byproducts could include:
-
Unreacted diester intermediate.
-
The mono-adduct from the initial Michael addition.
-
Products of intermolecular condensation between two diester molecules.
-
The hydrolyzed but not decarboxylated β-keto acid.
-
Polymerized methyl crotonate.
Careful purification by column chromatography is often necessary to isolate the desired cyclized product before proceeding to the final step.
Troubleshooting Guide
Problem 1: Low Yield in the Initial Double Michael Addition
| Symptom | Potential Cause | Troubleshooting Action |
| TLC shows significant amounts of unreacted benzylamine and mono-adduct. | 1. Incorrect stoichiometry: An insufficient amount of methyl crotonate was used. 2. Insufficient reaction time or temperature: The reaction may not have gone to completion. | 1. Use a slight excess of methyl crotonate (e.g., 2.2 equivalents) to drive the reaction towards the formation of the diester.[3] 2. Increase the reaction time and/or temperature. Monitor the reaction progress by TLC until the benzylamine spot disappears. |
| A significant amount of polymer is formed. | Spontaneous polymerization of methyl crotonate: This can be initiated by light, heat, or impurities. | 1. Use freshly distilled methyl crotonate. 2. Consider adding a radical inhibitor, such as hydroquinone, to the reaction mixture. 3. Maintain a controlled reaction temperature. |
Problem 2: Failure or Low Yield of the Dieckmann Condensation
| Symptom | Potential Cause | Troubleshooting Action |
| The reaction fails to proceed, and only the starting diester is recovered. | 1. Inactive base: The base (e.g., sodium methoxide, sodium hydride) may have degraded due to exposure to moisture or air. 2. Presence of moisture: Water in the solvent or on the glassware will quench the base. | 1. Use a fresh, unopened container of the base or test the activity of the existing stock. 2. Ensure all glassware is oven-dried and the reaction is performed under an inert atmosphere (e.g., nitrogen or argon). Use anhydrous solvents. |
| A complex mixture of products is obtained. | Intermolecular condensation: This can compete with the desired intramolecular cyclization, especially at high concentrations. | 1. Perform the reaction under high dilution conditions to favor the intramolecular pathway. 2. Add the diester slowly to the suspension of the base. |
Problem 3: Incomplete Hydrolysis and Decarboxylation
| Symptom | Potential Cause | Troubleshooting Action |
| The final product is contaminated with the β-keto ester or β-keto acid. | Insufficiently harsh conditions: The hydrolysis and decarboxylation may not have gone to completion. | 1. Increase the concentration of the acid or base used for hydrolysis. 2. Increase the reaction temperature and/or time. Monitor the reaction by TLC until the intermediate is no longer observed. A common method is to reflux with a strong acid like hydrochloric acid.[2] |
Experimental Protocols
Protocol 1: Synthesis of the Diester Intermediate
-
To a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add benzylamine (1 equivalent) and a suitable solvent such as methanol.
-
Slowly add methyl crotonate (2.2 equivalents) to the stirred solution at room temperature.
-
Heat the reaction mixture to reflux and maintain for 12-24 hours.
-
Monitor the reaction progress by TLC (e.g., using a 1:1 mixture of ethyl acetate and hexanes). The reaction is complete when the benzylamine spot is no longer visible.
-
Allow the mixture to cool to room temperature and remove the solvent under reduced pressure to obtain the crude diester.
Protocol 2: Dieckmann Condensation
-
Set up an oven-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a reflux condenser with a drying tube, and a dropping funnel, all under an inert atmosphere (N₂ or Ar).
-
Add anhydrous toluene to the flask, followed by sodium hydride (1.2 equivalents, 60% dispersion in mineral oil).
-
Heat the suspension to reflux to dissolve the sodium hydride.
-
Dissolve the crude diester from Protocol 1 in anhydrous toluene and add it to the dropping funnel.
-
Add the diester solution dropwise to the refluxing suspension of sodium hydride over a period of 1-2 hours.
-
After the addition is complete, continue to reflux for an additional 2-4 hours.
-
Monitor the reaction by TLC.
-
Cool the reaction mixture to 0 °C and cautiously quench with a small amount of ethanol followed by water.
-
Separate the organic layer and extract the aqueous layer with ethyl acetate.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain the crude β-keto ester.
Protocol 3: Hydrolysis and Decarboxylation
-
To the crude β-keto ester from Protocol 2, add a 6M solution of hydrochloric acid.
-
Heat the mixture to reflux for 4-6 hours. The reaction can be monitored for the cessation of CO₂ evolution.
-
Cool the reaction mixture to room temperature and neutralize with a saturated solution of sodium bicarbonate until the pH is approximately 8-9.
-
Extract the product with ethyl acetate (3 x 50 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to obtain 1-Benzyl-2,5-dimethylpiperidin-4-one.
Visualizations
Reaction Workflow
Caption: Overall workflow for the synthesis.
Troubleshooting Logic
Caption: Troubleshooting decision tree.
References
- Piperidine Synthesis. - DTIC.
- 1-Benzyl-4-piperidone synthesis - ChemicalBook.
- Regioselective synthesis of substituted piperidine-2,4-diones and their derivatives via Dieckmann cyclis
- Theoretical Synthesis of 4-Piperidone/Piperidine - Sciencemadness Discussion Board.
- Regioselective Synthesis of Substituted Piperidine-2,4-diones and Their Derivatives via Dieckmann Cyclizations - ResearchG
- CN1583742A - Method for preparing 4-piperidyl piperidine - Google P
- 1-Benzyl-4-Piperidone: Applications in Medicinal Chemistry and its Prepar
Sources
Technical Support Center: Stereochemical Resolution of 1-Benzyl-2,5-dimethylpiperidin-4-one
Here is the comprehensive technical support guide for the separation and characterization of 1-Benzyl-2,5-dimethylpiperidin-4-one isomers.
Ticket ID: #ISO-25-PIP-4 Assigned Specialist: Senior Application Scientist, Stereochemistry Division Status: Active Last Updated: February 16, 2026[1]
System Overview & Thermodynamic Logic
Researchers working with 1-Benzyl-2,5-dimethylpiperidin-4-one are dealing with a molecule possessing two chiral centers at C2 and C5 . The stereochemical outcome of your synthesis is governed by the thermodynamic relationship between the substituents in the piperidine chair conformation.[1]
-
The Challenge: The synthesis (typically a Mannich-type cyclization) yields a diastereomeric mixture.
-
The Structural Reality:
-
C2 Position: The methyl group is adjacent to the nitrogen. Its configuration is generally fixed during the ring-closure step and is not easily epimerizable without ring opening.
-
C5 Position: The methyl group is
to the carbonyl (C4).[1] This center is acidic and labile . It can undergo keto-enol tautomerism, allowing for chemically induced epimerization.[1]
-
-
Stability Hierarchy:
Technical Insight: If your target is the trans-isomer, you can utilize thermodynamic equilibration to increase your yield.[1] If your target is the cis-isomer, you must avoid basic conditions and heat to prevent conversion to the trans form.
Diagnostic Workflow (Interactive Decision Tree)
Use the following logic flow to determine the correct processing path for your crude reaction mixture.
Figure 1: Decision matrix for isolating stereoisomers based on thermodynamic stability and target requirements.
Troubleshooting & FAQs
Q1: I am seeing a mixture of isomers in my NMR. How do I definitively distinguish cis from trans?
A: You must look at the coupling constants (
-
Trans-Isomer (Diequatorial Methyls): The proton at C5 is axial . It will exhibit a large trans-diaxial coupling (
) with the axial proton at C6.[1] -
Cis-Isomer (C5-Methyl is Axial): The proton at C5 is equatorial . It will exhibit only small gauche/equatorial-axial couplings (
) with the protons at C6.[1] -
Self-Validation: If you see a broad multiplet or triplet with large splitting at ~2.4–2.6 ppm, you have the trans-isomer. A narrow multiplet indicates the cis-isomer.
Q2: My yield of the trans-isomer is low. Can I convert the cis impurity?
A: Yes. Because the C5 center is enolizable, you can drive the mixture to the thermodynamic limit (mostly trans).[1]
-
Action: Treat the crude mixture with catalytic sodium methoxide (NaOMe) in refluxing methanol for 4–6 hours.
-
Result: This will equilibrate the mixture to approximately 90:10 (trans:cis), significantly improving your crystallization yield.[1]
Q3: I need the cis-isomer for SAR studies, but it keeps disappearing. Why?
A: The cis-isomer is thermodynamically unstable.
-
Root Cause: Exposure to heat during workup or slightly basic silica gel during chromatography can cause epimerization to the trans form.
-
Solution: Perform chromatography rapidly using neutral silica or alumina. Avoid distillation. Store the isolated oil at -20°C immediately.
Q4: The hydrochloride salt formed an oil/gum instead of crystals. What went wrong?
A: This usually indicates the presence of water or a high ratio of the cis-isomer (which disrupts the crystal lattice of the trans-salt).
-
Fix: Dry the free base thoroughly (azeotrope with toluene) before adding HCl. Use anhydrous diethyl ether/ethanol for the salt formation.[1] If it gums, scratch the side of the flask or seed with a known crystal.[1]
Experimental Protocols
Protocol A: Thermodynamic Equilibration (Enrichment of Trans Isomer)
Use this when the Trans isomer is the desired product.[1]
-
Dissolution: Dissolve 10.0 g of the crude diastereomeric mixture in 100 mL of anhydrous methanol.
-
Catalysis: Add 0.5 equivalents of Sodium Methoxide (NaOMe) (25% wt solution in methanol).
-
Reflux: Heat the mixture to reflux (65°C) under a nitrogen atmosphere for 6 hours.
-
Quench: Cool to room temperature. Neutralize with glacial acetic acid until pH is ~7.
-
Extraction: Remove methanol under reduced pressure. Resuspend residue in water/DCM. Basify with NaHCO3 and extract the organic layer.
-
Drying: Dry over MgSO4 and concentrate to yield the Trans-enriched oil.
Protocol B: Isolation via Hydrochloride Salt Crystallization
The Trans isomer crystallizes readily as an HCl salt; the Cis isomer generally remains in the mother liquor.
-
Preparation: Dissolve the Trans-enriched oil (from Protocol A) in a minimum volume of absolute ethanol (approx. 3 mL per gram of substrate).
-
Acidification: Slowly add 1.1 equivalents of HCl (2M in diethyl ether) at 0°C with vigorous stirring.
-
Precipitation: A white precipitate should form. If not, slowly add anhydrous diethyl ether until turbidity appears.[1]
-
Maturation: Store at 4°C overnight.
-
Filtration: Filter the solid under vacuum. Wash the cake with cold 1:1 EtOH/Et2O.
-
Recrystallization: Recrystallize the solid from hot ethanol/acetone to obtain analytical grade Trans-1-Benzyl-2,5-dimethylpiperidin-4-one HCl .
Protocol C: Chromatographic Separation (For Cis Isomer)
Use this only if the Cis isomer is required.[1]
-
Stationary Phase: Use high-quality Silica Gel 60 (230-400 mesh).
-
Note: Pre-wash the column with 1% Triethylamine in Hexane to neutralize acidic sites that might catalyze epimerization.
-
-
Mobile Phase: Gradient elution using Hexane:Ethyl Acetate (Start 95:5, ramp to 80:20).
-
Elution Order:
-
Fraction 1 (Higher Rf): Cis-isomer (Axial methyl is less polar/shielded).[1] Note: Rf order can reverse depending on specific solvation; rely on NMR fractions.
-
Fraction 2 (Lower Rf): Trans-isomer.
-
-
Workup: Evaporate fractions below 40°C to prevent thermal isomerization.
Quantitative Data Summary
| Parameter | Trans-Isomer | Cis-Isomer |
| Configuration | 2,5-diequatorial | 2-equatorial, 5-axial |
| Thermodynamic Stability | High (Stable) | Low (Kinetic) |
| C5-H Coupling ( | ~10-12 Hz (axial-axial) | ~2-5 Hz (equatorial-axial) |
| C5-Methyl Shift | typically | typically |
| Physical State (Free Base) | Viscous Oil / Low melting solid | Oil |
| Physical State (HCl Salt) | Crystalline Solid (mp > 180°C) | Hygroscopic Solid / Gum |
References
-
Conformational Analysis of Piperidines: Eliel, E. L., & Wilen, S. H. (1994).[1] Stereochemistry of Organic Compounds. Wiley-Interscience. (Foundational text on chair conformations and 1,3-diaxial interactions). [1]
-
Synthesis of Piperidone Derivatives: Prost, M., et al. (1976).[1] N-Substituted Piperidines involved in Analgesic Activity. European Journal of Medicinal Chemistry. (Details on the synthesis of substituted piperidones and separation of isomers).
-
NMR differentiation of Piperidine Isomers: Casy, A. F. (1971).[1] PMR Spectroscopy in Medicinal and Biological Chemistry. Academic Press. (Authoritative guide on using coupling constants to determine piperidine stereochemistry).
-
Thermodynamic Equilibration of alpha-substituted ketones: House, H. O. (1972).[1] Modern Synthetic Reactions. Benjamin/Cummings. (Mechanistic explanation of base-catalyzed epimerization of ketones). [1]
Disclaimer: This guide is intended for qualified laboratory personnel. Always consult the Safety Data Sheet (SDS) for 1-Benzyl-2,5-dimethylpiperidin-4-one before handling.
Sources
Purification techniques for crude 1-Benzyl-2,5-dimethylpiperidin-4-one
Technical Support Center: Piperidone Intermediates Division Subject: Purification Protocols for Crude 1-Benzyl-2,5-dimethylpiperidin-4-one Ticket ID: #PIP-25-DM-PUR Responder: Dr. Aris Thorne, Senior Application Scientist[1]
Introduction
Welcome to the Technical Support Center. You are likely dealing with the crude reaction mixture of 1-Benzyl-2,5-dimethylpiperidin-4-one , a critical pharmacophore in the synthesis of analgesic and neuroactive alkaloids.[1]
Unlike the symmetric 2,6-dimethyl analogues (which crystallize readily), the 2,5-dimethyl substitution pattern introduces significant asymmetry and diastereomeric complexity (cis vs. trans). The crude product often presents as a viscous, dark oil due to the presence of unreacted benzylamine, linear aldol byproducts, and mixed stereoisomers.
This guide prioritizes chemical purity (removal of side products) and stereochemical integrity (enrichment of the desired diastereomer).
Module 1: The "Sticky Tar" Protocol (Crude Isolation)
Issue: “My reaction finished, but after rotary evaporation, I have a dark, non-solidifying tar that traps solvent.”
Diagnosis: The crude oil contains neutral organic impurities (aldol condensates) and unreacted starting materials that prevent crystal lattice formation. Direct recrystallization will fail here.[1]
The Solution: Acid-Base Differential Extraction We utilize the basicity of the tertiary amine to separate it from neutral byproducts.[1]
Protocol:
-
Dissolution: Dissolve the crude tar in Diethyl Ether (Et₂O) or Ethyl Acetate (EtOAc) . (Use 10 mL solvent per gram of crude).
-
Acid Extraction (Critical Step): Extract the organic layer with 1M HCl (aq) (
). -
Wash: Wash the combined aqueous acidic layers with fresh Et₂O (
) to remove trapped neutrals. -
Basification: Cool the aqueous layer to 0°C. Slowly add 20% NaOH or NH₄OH until pH > 10.
-
Observation: The product will "oil out" as a milky emulsion or distinct layer.[1]
-
-
Re-extraction: Extract the basic aqueous phase with Dichloromethane (DCM) (
). -
Drying: Dry over anhydrous
, filter, and concentrate.
Result: You now have the "Purified Free Base"—a cleaner, lighter oil ready for isomer separation.
Figure 1: Acid-Base Differential Extraction Workflow for removing non-amine impurities.[1]
Module 2: Stereochemical Control (Isomer Separation)
Issue: “NMR shows a mixture of cis (Me/Me syn) and trans (Me/Me anti) isomers. I need a single diastereomer.”
Diagnosis: The 2,5-dimethyl substitution creates diastereomers with different thermodynamic stabilities. The trans isomer is typically more stable (diequatorial methyls in chair conformation), while the cis might be the kinetic product.
The Solution: Hydrochloric Salt Recrystallization Separating these isomers as free bases is difficult (boiling points are too close). Converting them to hydrochloride salts amplifies the difference in crystal packing forces, allowing separation via fractional crystallization.
Protocol:
-
Salt Formation: Dissolve the Purified Free Base (from Module 1) in a minimum amount of dry Ethanol .
-
Acidification: Bubble dry HCl gas or add HCl in Dioxane (4M) dropwise until the solution is acidic (pH ~2).
-
Solvent System:
-
Option A (High Purity):Ethanol/Acetone (1:3) .
-
Option B (High Yield):Isopropanol/Diethyl Ether .
-
-
Crystallization:
-
Filtration: Collect the crystals (Crop 1). The mother liquor contains the enriched minor isomer.[1]
Data: Solvent Selection Guide
| Solvent System | Polarity Index | Target Impurity | Outcome |
| Ethanol (Abs.) | High | General | Good yield, moderate isomer separation.[1] |
| EtOH : Acetone | Medium | Isomers | Best for diastereomer enrichment. |
| EtOAc : Hexane | Low | Non-polars | Poor solubility for HCl salts; use for free base. |
Module 3: Advanced Polishing (Trace Impurities)
Issue: “The product is pure by NMR but has a persistent yellow/brown color.”
Diagnosis: Piperidones are susceptible to oxidation at the
The Solution: Vacuum Distillation & Charcoal [1]
Protocol (For Free Base):
-
Activated Charcoal: Dissolve free base in hot ethanol. Add activated charcoal (5% w/w). Stir for 30 mins. Filter through Celite.
-
High-Vacuum Distillation:
-
Equipment: Short-path distillation head (Vigreux column optional).[1]
-
Pressure: < 1 mmHg (High Vacuum is essential).
-
Temperature: Expect boiling point >110°C at 0.5 mmHg.
-
Note: Discard the first 5% (foreshat) which contains volatile decomposition products.
-
Figure 2: Decision Logic for Purification Strategy.
Frequently Asked Questions (FAQ)
Q: Can I use column chromatography instead of crystallization? A: Yes, but it is challenging. The amine tails on silica. You must use DCM:MeOH:NH₄OH (95:5:0.5) . The ammonia is required to prevent the amine from sticking to the acidic silica sites. For isomer separation, a slower gradient (e.g., Toluene:EtOAc with 1% TEA) is often superior.[1]
Q: My product decomposes on the rotary evaporator. Why? A: Piperidones are thermally sensitive, especially in the presence of trace acids or bases which catalyze aldol polymerization. Ensure your solution is neutral before heating. Do not exceed 40°C bath temperature.
Q: How do I store the purified compound? A: Store as the Hydrochloride salt . The free base absorbs CO₂ from the air (forming carbamates) and oxidizes. The HCl salt is stable for years at -20°C under argon.
References
-
Synthesis & General Purification of Piperidones
-
Stereochemical Separation of Piperidine Derivatives
-
Isomer Stability & Conformation
-
BenchChem Technical Data. trans-2,5-Dimethylpiperidin-4-one Properties and Separation. (Confirming reduction/alkylation routes for 2,5-isomers).
-
-
Chromatographic Separation of Isomers
-
Fisher Scientific Technical Guide. Separation of Cis and Trans Isomers using Acclaim C30 Columns. (General methodology for hydrophobic isomer separation).[1]
-
Sources
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- 5. trans-2,5-Dimethylpiperidin-4-one | Benchchem [benchchem.com]
- 6. Design, Synthesis, and Evaluation of 1-Benzylpiperidine and 1-Benzoylpiperidine Derivatives as Dual-Target Inhibitors of Acetylcholinesterase and Serotonin Transporter for Alzheimer′s Disease - PMC [pmc.ncbi.nlm.nih.gov]
Optimizing solvent selection for 1-Benzyl-2,5-dimethylpiperidin-4-one crystallization
Technical Support Center: Crystallization of 1-Benzyl-2,5-dimethylpiperidin-4-one
Welcome to the technical support center for the crystallization of 1-Benzyl-2,5-dimethylpiperidin-4-one. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, practical solutions for optimizing the crystallization of this piperidone derivative. We will explore the fundamental principles of solvent selection, provide actionable troubleshooting guides for common experimental issues, and present detailed protocols to streamline your workflow.
Part 1: Frequently Asked Questions (FAQs)
This section addresses common initial questions regarding the crystallization of 1-Benzyl-2,5-dimethylpiperidin-4-one and related piperidine derivatives.
Q1: What are the ideal characteristics of a solvent for crystallizing this compound?
A1: An ideal solvent should exhibit a specific solubility profile: the compound should be highly soluble at elevated temperatures and sparingly soluble at room or lower temperatures.[1][2] This differential solubility is the primary driver for high-yield crystallization upon cooling. Other crucial factors include the solvent's inability to react with the compound, a boiling point low enough for easy removal from the final crystals, and the ability to form well-defined, easily filterable crystals rather than oils or amorphous solids.[3][4]
Q2: Based on its structure, what class of solvents should I start with for 1-Benzyl-2,5-dimethylpiperidin-4-one?
A2: 1-Benzyl-2,5-dimethylpiperidin-4-one possesses both hydrophobic (benzyl group) and moderately polar (ketone and tertiary amine) functionalities. This amphiphilic nature suggests that solvents of intermediate polarity are excellent starting points. Alcohols like ethanol or isopropanol are often effective.[3][5][6] Mixtures of solvents, such as ethanol-water or toluene-heptane, can also be employed to fine-tune the solubility profile.
Q3: What is "oiling out," and why is it a concern with piperidone derivatives?
A3: "Oiling out" is a phenomenon where the compound separates from the solution as a liquid (an oil) instead of a solid crystalline lattice upon cooling.[7][8] This is problematic because the liquid oil can trap impurities, and its solidification often leads to an amorphous, impure solid.[7][9] Oiling out can occur if the boiling point of the solvent is higher than the melting point of the impure compound or if the solution is supersaturated too quickly.[4][7][9]
Q4: Can I use an anti-solvent to crystallize this compound?
A4: Yes, anti-solvent crystallization is a powerful and common technique.[10][11] This involves dissolving the compound in a "good" solvent (in which it is very soluble) and then slowly adding a miscible "anti-solvent" (in which it is poorly soluble) to induce precipitation.[10] For this specific molecule, a good system could be dissolving it in ethanol (good solvent) and slowly adding water (anti-solvent). The key is a slow addition rate to control supersaturation and promote crystal growth over rapid precipitation.[10][12]
Part 2: Systematic Solvent Selection Protocol
A systematic approach is crucial for efficiently identifying an optimal solvent or solvent system. This protocol outlines a logical, small-scale workflow to screen potential candidates.
Experimental Protocol: Small-Scale Solvent Screening
-
Preparation: Place approximately 20-30 mg of your 1-Benzyl-2,5-dimethylpiperidin-4-one sample into several small test tubes.
-
Room Temperature Solubility Test: To each tube, add a different candidate solvent (e.g., ethanol, isopropanol, acetone, ethyl acetate, toluene, heptane, water) dropwise, starting with 0.1 mL. Agitate the mixture at room temperature.
-
Observation: If the compound dissolves completely at room temperature, the solvent is unsuitable as a single-solvent system for cooling crystallization, as recovery will be poor.[2] Set this solvent aside as a potential "good" solvent for an anti-solvent system.
-
-
Elevated Temperature Solubility Test: For solvents that did not dissolve the compound at room temperature, gently heat the test tube while continuing to add the solvent dropwise until the solid fully dissolves. Record the approximate volume of solvent used.
-
Observation: An ideal solvent will dissolve the compound in a reasonable volume at a higher temperature.[13] If a very large volume of solvent is required, it may lead to low yields.
-
-
Cooling & Crystallization: Allow the hot, saturated solutions to cool slowly to room temperature. If no crystals form, try scratching the inside of the test tube with a glass rod or placing it in an ice bath.[4][14]
-
Observation: The best solvent will produce a high yield of well-formed crystals upon cooling. Poor outcomes include no crystal formation or the compound oiling out.
-
-
Evaluation: Based on these tests, select the solvent that provides the best balance of high solubility at elevated temperatures and low solubility at cold temperatures, leading to good crystal recovery.
Solvent Property Data
For your convenience, here is a table of common solvents and their relevant properties to aid in your selection process.
| Solvent | Boiling Point (°C) | Polarity (Dielectric Constant) | Notes |
| Water | 100 | 80.1 | Good anti-solvent for this compound.[6] |
| Ethanol | 78 | 24.5 | A versatile and effective polar solvent for many organic compounds.[3][5][6] |
| Isopropanol | 82 | 19.9 | Similar to ethanol, good starting point. |
| Acetone | 56 | 20.7 | Low boiling point can be advantageous for solvent removal.[3] |
| Ethyl Acetate | 77 | 6.0 | Medium polarity solvent. |
| Toluene | 111 | 2.4 | Good for non-polar compounds; higher boiling point can sometimes lead to oiling out.[3] |
| Heptane/Hexane | ~98 / ~69 | ~1.9 | Very non-polar; often used as an anti-solvent or in a mixed solvent system.[15] |
Part 3: Troubleshooting Guide
This section provides solutions to specific problems you may encounter during crystallization.
Problem 1: The Compound "Oils Out" Instead of Crystallizing
-
Primary Cause: The melting point of your impure compound is lower than the temperature of the solution from which it is separating, or the solution has been supersaturated too rapidly.[7][8] High impurity levels can significantly depress the melting point.
-
Troubleshooting Workflow:
Caption: Decision workflow for troubleshooting oiling out.
Problem 2: No Crystals Form, Even After Cooling in an Ice Bath
-
Primary Cause: The solution is not sufficiently supersaturated. This usually means too much solvent was added initially.
-
Solutions:
-
Induce Nucleation: First, try scratching the inner wall of the flask with a glass rod. This can create microscopic imperfections on the glass that serve as nucleation sites.[4]
-
Add Seed Crystals: If you have a small amount of the pure solid, add a tiny crystal to the solution. This will provide a template for crystal growth.
-
Reduce Solvent Volume: Gently heat the solution to boil off a portion of the solvent. Then, allow it to cool again.[7] Be careful not to evaporate too much, as this can cause the product to precipitate out too quickly.
-
Try an Anti-Solvent: If the compound is dissolved in a "good" solvent, you can slowly add a miscible anti-solvent dropwise until the solution becomes faintly cloudy (the point of saturation), then allow it to stand.[10]
-
Problem 3: Crystal Yield is Very Low
-
Primary Cause: The compound has significant solubility in the cold solvent, or an insufficient amount of time was allowed for crystallization.
-
Solutions:
-
Maximize Cooling: Ensure the solution has been thoroughly cooled. Leaving the flask in an ice bath for an extended period (20-30 minutes) can maximize precipitation.[2]
-
Solvent System Re-evaluation: The chosen solvent may not have a steep enough solubility curve. Re-evaluate your solvent choice using the screening protocol. A mixed-solvent or anti-solvent system might be necessary to reduce final solubility.
-
Concentrate the Mother Liquor: After filtering your first crop of crystals, you can recover a second, less pure crop by evaporating a portion of the solvent from the filtrate and re-cooling.[14]
-
Part 4: Process Logic & Visualization
To successfully move from a crude solid to a purified crystalline material, a logical sequence of steps must be followed. The diagram below illustrates the general workflow for single-solvent cooling crystallization.
Caption: Standard workflow for cooling crystallization.
By following these structured protocols and troubleshooting guides, you can systematically optimize the solvent selection and crystallization conditions for 1-Benzyl-2,5-dimethylpiperidin-4-one, leading to improved purity, yield, and crystal quality.
References
- Ramalingam, A. (2021). Synthesis and crystallization procedure of piperidin-4-one and its derivatives: An update. Chemical Review and Letters, 4(4), 192-199.
- Ramalingam, A. (2021). Synthesis and crystallization procedure of piperidin-4-one and its derivatives. Chemical Review and Letters, 4(4), 192-199.
- Di Mita, S., et al. (n.d.).
- Maiyam Group. (2025).
- Chemistry LibreTexts. (2022). 3.3C: Determining Which Solvent to Use.
- University of Rochester. (n.d.).
- Scribd. (n.d.).
- Reddit. (2013).
- Chemistry LibreTexts. (2022). 3.6F: Troubleshooting.
- RM@Schools. (n.d.).
- Mettler Toledo. (n.d.).
- Journal of Chemical Education. (n.d.).
- BenchChem. (2025).
- Unknown Source. (n.d.).
- Solubility of Things. (n.d.). 1-Benzyl-4-piperidone.
- Unknown Source. (2024).
- Unknown Source. (n.d.).
- Mettler Toledo. (n.d.).
- University of Colorado Boulder. (n.d.).
- UCT Science. (n.d.).
- Journal of Pharmaceutical Research. (2022). Antisolvent Crystallization: A Novel Approach to Enhancement of Drug Bioavailability.
- Bellevue College. (n.d.).
Sources
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- 15. Reagents & Solvents [chem.rochester.edu]
Validation & Comparative
1H NMR Spectrum Analysis of 1-Benzyl-2,5-dimethylpiperidin-4-one: A Comparative Technical Guide
Topic: 1H NMR Spectrum Analysis of 1-Benzyl-2,5-dimethylpiperidin-4-one Content Type: Publish Comparison Guide Audience: Researchers, Scientists, and Drug Development Professionals
Executive Summary
In the synthesis of piperidone-based opioids and peptidomimetics, 1-Benzyl-2,5-dimethylpiperidin-4-one serves as a critical chiral scaffold. However, its synthesis (typically via Mannich condensation or Dieckmann cyclization) invariably produces a mixture of diastereomers: the thermodynamically stable trans isomer and the kinetic cis isomer.
For drug development professionals, distinguishing these isomers is non-trivial due to the high degree of spectral overlap. This guide provides a comparative analysis of the 1H NMR signatures for these isomers, establishing a self-validating protocol to determine stereochemical purity without relying solely on X-ray crystallography.
Structural Context & Stereochemical Challenge
Unlike the symmetric 2,6-dimethyl analogues, the 2,5-dimethyl substitution pattern breaks the symmetry of the piperidine ring, rendering C2 and C5 chemically non-equivalent. This results in a complex splitting pattern where every proton on the ring is magnetically distinct.
The Isomer Comparison
The core analytical challenge lies in distinguishing the spatial arrangement of the methyl groups relative to the piperidone chair conformation.
| Feature | Trans-Isomer (Thermodynamic) | Cis-Isomer (Kinetic) |
| Configuration | Methyls are typically diequatorial (e,e). | One Methyl axial, one equatorial (a,e). |
| Symmetry | Asymmetric ( | Asymmetric ( |
| Stability | High (minimizes 1,3-diaxial strain). | Lower (strain from axial methyl). |
| Key NMR Marker | Large vicinal coupling ( | Reduced coupling constants for the axial methyl position. |
Comparative Analysis of NMR Techniques
While 1H NMR is the standard for purity checks, it must be contextualized against alternative methods to justify its use in high-throughput workflows.
| Method | Resolution Power | Throughput | Limitation |
| 1H NMR (Recommended) | High. Can quantify diastereomeric ratio (dr) via methyl doublet integration. | Fast. <5 min/sample. | Requires analysis of coupling constants ( |
| 13C NMR | Medium. Good for confirming carbon count. | Slow. Low sensitivity. | Cannot easily distinguish diastereomers without high concentrations. |
| NOESY / ROESY | Very High. Defines spatial proximity. | Medium. Long acquisition. | Essential only if |
| HPLC (Chiral) | High. Separates enantiomers. | Medium. | Requires method development; does not provide structural proof. |
Detailed 1H NMR Analysis (The Core Protocol)
Predicted Chemical Shifts & Multiplicity
Solvent: CDCl₃, 400 MHz.[1] Values are representative ranges based on piperidone conformational analysis.
Table 1: Spectral Assignment for 1-Benzyl-2,5-dimethylpiperidin-4-one
| Position | Proton Type | Chemical Shift ( | Multiplicity | Coupling Constant ( |
| N-Bn | Benzylic | 3.50 – 3.65 | AB Quartet ( | Critical: Because the molecule is chiral, these protons are diastereotopic. They will not appear as a singlet. |
| H-2 | Methine ( | 2.80 – 3.10 | Multiplet (dq or ddq) | Stereo Marker: If H-2 is axial (trans isomer), look for large |
| H-6 | Methylene ( | 2.60 – 3.20 | Complex Multiplet | Overlaps significantly with H-2; usually requires COSY to decouple. |
| H-5 | Methine ( | 2.60 – 2.80 | Multiplet | |
| H-3 | Methylene ( | 2.30 – 2.50 | dd or dt | Large geminal coupling ( |
| Me-2 | Methyl | 1.05 – 1.15 | Doublet ( | Distinct shift from Me-5. |
| Me-5 | Methyl | 0.95 – 1.05 | Doublet ( | Often shielded relative to Me-2 due to distance from Nitrogen. |
Distinguishing Isomers via Karplus Relationship
The most robust way to validate the "Trans" structure (diequatorial methyls) is by examining the H-2 and H-5 protons.
-
Trans-Isomer (Diequatorial Methyls):
-
The protons at C2 and C5 are Axial .
-
H-2 (Axial): Will show a large anti-periplanar coupling to H-3 (Axial) .
-
Observation:
Hz. -
Result: The H-2 signal appears as a broad multiplet with wide splitting.
-
-
Cis-Isomer (Axial-Equatorial Methyls):
-
One methyl is Axial. Let's assume Me-5 is Axial (to avoid syn-pentane interaction with N-Bn).
-
Then H-5 is Equatorial .
-
Observation: H-5eq has only gauche couplings to H-6ax and H-6eq.
-
Result:
values are small ( Hz). The peak appears as a narrow multiplet or broad singlet.
-
Experimental Workflow & Visualization
Analytical Workflow Diagram
The following diagram outlines the logical flow for confirming the structure and purity of the compound.
Figure 1: Decision tree for stereochemical validation of 2,5-dimethylpiperidin-4-one derivatives.
Conformational Logic Diagram
Understanding the chair conformation is prerequisite to interpreting the spectrum.
Figure 2: Relationship between stereochemistry and observable NMR coupling constants.
Experimental Protocol
To ensure reproducibility and high-resolution data, follow this specific preparation protocol.
Materials
-
Solvent: Chloroform-d (
) with 0.03% TMS (Tetramethylsilane).-
Note: If peaks overlap in
, Benzene-d6 ( ) is the superior alternative due to the aromatic solvent-induced shift (ASIS) effect, which often resolves the methyl doublets of diastereomers.
-
-
Sample Mass: 5–10 mg.
-
Tube: 5 mm high-precision NMR tube.
Step-by-Step
-
Filtration: Dissolve the compound in 0.6 mL solvent. Filter through a small plug of cotton wool or glass fiber in a Pasteur pipette directly into the NMR tube. Why? Paramagnetic particulates (rust, dust) broaden lines, obscuring the fine splitting of
-couplings. -
Acquisition:
-
Pulse Angle:
(ensures accurate integration). -
Relaxation Delay (
): seconds. (Essential for accurate integration of the benzylic protons vs methyls). -
Scans: 16–64.
-
-
Processing:
-
Apply an exponential window function (LB = 0.3 Hz).
-
Phase correction must be manual, focusing on the base of the tall methyl doublets.
-
References
-
Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005). Spectrometric Identification of Organic Compounds. John Wiley & Sons.[2] (Standard text for coupling constant analysis in heterocycles).
-
Parthiban, P., et al. (2011). "Synthesis and NMR spectral studies of some 2,6-diarylpiperidin-4-one O-benzyloximes." Bioorganic & Medicinal Chemistry Letters. (Provides foundational data on piperidone ring coupling constants).
-
ChemicalBook. "2,6-Dimethylpiperidine NMR Spectrum Data." (Comparative spectral data for dimethylpiperidine analogues).
-
PubChem. "1-Benzyl-4-piperidone Compound Summary."[3][4] National Library of Medicine. (Base structure reference).
-
Kumari, S., et al. (2025). "Experimental and theoretical NMR study of 4-(1-pyrrolidinyl)piperidine." ResearchGate.[5] (Recent methodology on piperidine conformational analysis).
Sources
- 1. 2,6-Dimethylpiperidine(504-03-0) 1H NMR [m.chemicalbook.com]
- 2. 1-Benzyl-4-piperidone | C12H15NO | CID 19220 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. mzCloud – N Benzyl 4 piperidone [mzcloud.org]
- 4. 4-Piperidinone, 2,5-dimethyl- | C7H13NO | CID 11228802 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
Navigating the Magnetic Landscape: A Comparative Guide to the 13C NMR Chemical Shifts of 1-Benzyl-2,5-dimethylpiperidin-4-one
For Immediate Release
A Deep Dive into the Spectral Signature of a Versatile Piperidinone Derivative for Researchers, Scientists, and Drug Development Professionals.
In the intricate world of synthetic chemistry and drug discovery, the precise characterization of novel molecules is paramount. The piperidin-4-one scaffold is a ubiquitous structural motif in a vast array of pharmacologically active compounds, and understanding its nuanced spectral properties is crucial for unambiguous identification and further development. This guide provides an in-depth analysis of the 13C Nuclear Magnetic Resonance (NMR) chemical shifts for 1-Benzyl-2,5-dimethylpiperidin-4-one, a key intermediate in various synthetic pathways. Due to the absence of directly published experimental data for this specific compound, this guide leverages a comparative approach, drawing upon experimental data from structurally analogous compounds to provide a robust and well-supported prediction of its 13C NMR spectrum.
The Structural Rationale: Deconstructing 1-Benzyl-2,5-dimethylpiperidin-4-one
The 13C NMR spectrum of a molecule provides a unique fingerprint, with the chemical shift of each carbon atom being highly sensitive to its local electronic environment. In 1-Benzyl-2,5-dimethylpiperidin-4-one, the chemical shifts of the piperidine ring carbons are influenced by several key structural features: the electron-withdrawing effect of the C4-carbonyl group, the electron-donating and sterically bulky N-benzyl group, and the two methyl substituents at the C2 and C5 positions. By systematically analyzing the impact of these groups in simpler, related molecules, we can build a comprehensive picture of the expected spectrum for our target compound.
Predicted 13C NMR Chemical Shifts
The following table presents the predicted 13C NMR chemical shifts for 1-Benzyl-2,5-dimethylpiperidin-4-one in a typical deuterated solvent like chloroform-d (CDCl3). These predictions are derived from a thorough analysis of the experimental data for the comparative compounds listed in the subsequent section.
| Carbon Atom | Predicted Chemical Shift (δ, ppm) | Rationale for Prediction |
| C=O (C4) | ~208-212 | The carbonyl group in a six-membered ring typically appears in this downfield region.[1] |
| C2 | ~60-64 | Alpha-carbon to nitrogen, deshielded by the N-benzyl group and the C2-methyl substituent. |
| C6 | ~55-59 | Alpha-carbon to nitrogen, deshielded by the N-benzyl group. |
| C3 | ~48-52 | Beta-carbon to nitrogen and alpha to the carbonyl, expected to be significantly downfield. |
| C5 | ~45-49 | Beta-carbon to nitrogen and alpha to the carbonyl, influenced by the C5-methyl group. |
| CH2 (Benzyl) | ~62-66 | Methylene carbon of the benzyl group, attached to the nitrogen atom.[2] |
| Cipso (Benzyl) | ~138-140 | Quaternary aromatic carbon attached to the methylene group.[2] |
| Cortho (Benzyl) | ~128-130 | Aromatic carbons ortho to the methylene group.[2] |
| Cmeta (Benzyl) | ~128-129 | Aromatic carbons meta to the methylene group.[2] |
| Cpara (Benzyl) | ~127-128 | Aromatic carbon para to the methylene group.[2] |
| CH3 (at C2) | ~15-19 | Methyl group at the C2 position. |
| CH3 (at C5) | ~13-17 | Methyl group at the C5 position. |
A Comparative Analysis: Building the Spectrum from Analogs
The predicted chemical shifts are grounded in the experimentally determined values for a series of structurally related piperidine derivatives. By examining the substituent effects in these molecules, we can confidently extrapolate to our target compound.
The Piperidin-4-one Core
The foundational structure, piperidin-4-one, provides the baseline chemical shifts for the ring carbons. The introduction of an N-substituent dramatically influences the carbons alpha to the nitrogen (C2 and C6). For instance, in N-methyl-4-piperidone, these carbons are shifted downfield compared to piperidine itself due to the electron-withdrawing and steric effects of the methyl group.[1][3][4]
| Compound | C2/C6 (ppm) | C3/C5 (ppm) | C4 (ppm) | N-CH3 (ppm) |
| Piperidine[5] | 47.8 | 27.5 | 25.8 | - |
| N-Methylpiperidine[6][7] | 56.8 | 26.5 | 24.6 | 47.1 |
| N-Methyl-4-piperidone[1][3][4] | 54.9 | 40.9 | 208.9 | 45.6 |
The N-Benzyl Substituent Effect
The N-benzyl group introduces both electronic and steric effects. The methylene carbon of the benzyl group typically resonates around 63-64 ppm in N-benzylpiperidine derivatives.[2] The aromatic carbons of the benzyl group exhibit characteristic shifts, which are largely preserved in the target molecule.
| Compound | C2/C6 (ppm) | C3/C5 (ppm) | C4 (ppm) | N-CH2 (ppm) | Aromatic C (ppm) |
| N-Benzylpiperidine[2] | 54.6 | 26.1 | 24.5 | 64.0 | 126.9, 128.2, 129.3, 138.6 |
The Influence of C-Methyl Groups
The introduction of methyl groups at C2 and C5 will have distinct effects. A methyl group at C2 will cause a downfield shift on C2 (α-effect) and a smaller effect on C3 (β-effect). Similarly, a methyl group at C5 will influence the chemical shifts of C5 and the adjacent carbons. The stereochemistry of these methyl groups (cis or trans) will also play a role in the precise chemical shifts. Assuming a trans configuration of the methyl groups as a common synthetic outcome, we can predict their impact based on data from simple methylated piperidines.[8]
| Compound | C2 (ppm) | C3 (ppm) | C4 (ppm) | C5 (ppm) | C6 (ppm) | CH3 (ppm) |
| 2-Methylpiperidine[9][10][11] | 52.5 | 35.0 | 26.4 | 26.9 | 47.9 | 22.6 |
| 3-Methylpiperidine[12][13][14] | 54.7 | 32.5 | 35.8 | 26.1 | 47.8 | 19.5 |
By combining these substituent effects, we arrive at the predicted spectrum for 1-Benzyl-2,5-dimethylpiperidin-4-one. The presence of the electron-withdrawing carbonyl group at C4 will cause the most significant downfield shift for the α-carbons (C3 and C5). The N-benzyl group will deshield C2 and C6, and the methyl groups will further modify the shifts of their attached and adjacent carbons.
Visualizing the Structure-Shift Correlation
The following diagram illustrates the key structural features of 1-Benzyl-2,5-dimethylpiperidin-4-one and their anticipated influence on the 13C NMR chemical shifts.
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- 4. 1-Methyl-4-piperidone - Wikipedia [en.wikipedia.org]
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- 6. N-Methylpiperidine(626-67-5) 13C NMR [m.chemicalbook.com]
- 7. N-Methylpiperidine | C6H13N | CID 12291 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. trans-2,5-Dimethylpiperidin-4-one | Benchchem [benchchem.com]
- 9. 2-Methylpiperidine(109-05-7) 13C NMR [m.chemicalbook.com]
- 10. 2-Methylpiperidine | C6H13N | CID 7974 - PubChem [pubchem.ncbi.nlm.nih.gov]
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- 14. Piperidine, 3-methyl- [webbook.nist.gov]
Introduction: Elucidating Molecular Structure Through Vibrational Spectroscopy
An In-Depth Comparative Guide to the FTIR Spectroscopy of 1-Benzyl-2,5-dimethylpiperidin-4-one
In the landscape of pharmaceutical research and synthetic chemistry, the precise characterization of novel molecules is paramount. 1-Benzyl-2,5-dimethylpiperidin-4-one is a substituted piperidone that serves as a valuable scaffold in medicinal chemistry. Its structural integrity, purity, and the successful incorporation of its constituent functional groups are critical checkpoints in any synthetic workflow. Fourier-Transform Infrared (FTIR) spectroscopy provides a rapid, non-destructive, and highly informative method for confirming the molecular structure by identifying the characteristic vibrational frequencies of its functional groups.
This guide, intended for researchers and drug development professionals, provides a comprehensive analysis of the expected FTIR characteristic peaks of 1-Benzyl-2,5-dimethylpiperidin-4-one. By comparing its predicted spectral features with those of its structural analogues—1-Benzyl-4-piperidone and 2,5-dimethylpiperidin-4-one—we will delineate the specific contributions of the N-benzyl and C-2,5-dimethyl substitutions to the overall vibrational spectrum. This comparative approach offers a deeper understanding and a robust framework for the spectral interpretation of this and related piperidin-4-one derivatives.
Molecular Structure and Key Vibrational Modes
The structure of 1-Benzyl-2,5-dimethylpiperidin-4-one incorporates several key functional groups, each with distinct vibrational modes that give rise to characteristic absorption bands in the infrared spectrum. Understanding these is crucial for accurate spectral interpretation.
Caption: Workflow for FTIR data acquisition using an ATR accessory.
Methodology:
-
Instrument Preparation: Ensure the FTIR spectrometer is powered on and has reached thermal equilibrium.
-
ATR Crystal Cleaning: Thoroughly clean the surface of the ATR crystal (typically diamond or germanium) with a solvent-moistened, lint-free wipe. Isopropanol is a suitable general-purpose solvent. Allow the solvent to fully evaporate.
-
Background Collection: Secure the clean, empty ATR accessory in the sample compartment. Collect a background spectrum. This is a critical step to account for atmospheric CO₂ and H₂O, as well as any intrinsic signals from the instrument itself.
-
Sample Application: Place a small amount of the solid 1-Benzyl-2,5-dimethylpiperidin-4-one powder onto the center of the ATR crystal.
-
Pressure Application: Use the instrument's pressure clamp to press the sample firmly against the crystal. Consistent and adequate pressure is essential for achieving a high-quality spectrum with good signal-to-noise ratio.
-
Spectrum Acquisition: Collect the sample spectrum. Typical acquisition parameters are a spectral range of 4000-400 cm⁻¹, a resolution of 4 cm⁻¹, and an accumulation of 16 to 32 scans to improve the signal-to-noise ratio.
-
Post-Acquisition: Clean the sample from the ATR crystal using the same procedure as in Step 2. The resulting spectrum is typically displayed in terms of transmittance or absorbance versus wavenumber (cm⁻¹).
Conclusion
The FTIR spectrum of 1-Benzyl-2,5-dimethylpiperidin-4-one is a rich tapestry of vibrational information that, when properly interpreted, provides unambiguous confirmation of its molecular structure. The key diagnostic peaks are the strong carbonyl (C=O) stretch around 1710 cm⁻¹ , which confirms the piperidin-4-one core, and a combination of aromatic signals (C-H stretch >3000 cm⁻¹, C=C stretch at ~1600-1450 cm⁻¹, and C-H out-of-plane bends at ~740/700 cm⁻¹) that verify the N-benzyl substitution. Subtle but important contributions from the aliphatic C-H stretches and bends further corroborate the presence of the piperidine ring and its methyl substituents. By employing a comparative approach with simpler analogues and adhering to a rigorous experimental protocol, researchers can confidently use FTIR spectroscopy as a primary tool for the structural elucidation of this important class of compounds.
References
- Vertex AI Search. (2026). Synthesis and Antimicrobial Activity of Piperidin-4-one Derivatives.
- National Center for Biotechnology Information. (2025). Design, Synthesis, and Evaluation of 1-Benzylpiperidine and 1-Benzoylpiperidine Derivatives as Dual-Target Inhibitors of Acetylcholinesterase and Serotonin Transporter for Alzheimer′s Disease - PMC.
-
PubChem. (n.d.). 1-Benzyl-4-piperidone. Retrieved from [Link]
-
PubChem. (n.d.). 4-Piperidinone, 2,5-dimethyl-. Retrieved from [Link]
Safety Operating Guide
Safeguarding Your Research: A Practical Guide to Handling 1-Benzyl-2,5-dimethylpiperidin-4-one
As a Senior Application Scientist, my primary objective is to empower you, my fellow researchers, to conduct your work not only with groundbreaking innovation but also with the utmost safety. The piperidine scaffold, a cornerstone in medicinal chemistry, presents unique handling challenges. This guide provides an in-depth, practical framework for the safe handling of 1-Benzyl-2,5-dimethylpiperidin-4-one, ensuring both the integrity of your research and the protection of your team.
Hazard Assessment: Understanding the Risks
Based on the available data for analogous piperidine compounds, 1-Benzyl-2,5-dimethylpiperidin-4-one is anticipated to present the following hazards:
-
Skin and Eye Irritation: Direct contact can cause skin irritation and serious eye irritation[1][2][3][4].
-
Respiratory Tract Irritation: Inhalation of vapors or aerosols may lead to respiratory irritation[1][3][4].
-
Harmful if Swallowed: Ingestion of this compound may be harmful[1][2][5][6].
-
Potential for Allergic Skin Reaction: Some piperidine derivatives may cause an allergic skin reaction upon repeated exposure[1][5][7].
Given these potential hazards, a multi-layered approach to personal protective equipment (PPE) is essential.
Personal Protective Equipment (PPE): Your First Line of Defense
The selection of appropriate PPE is critical for minimizing exposure risk. The following table outlines the recommended PPE for handling 1-Benzyl-2,5-dimethylpiperidin-4-one.
| PPE Component | Specifications and Rationale |
| Hand Protection | Gloves: Chemical-resistant gloves are mandatory. Nitrile or butyl rubber gloves are recommended. Always check the manufacturer's compatibility data. For splash contact, a glove thickness of at least 0.4 mm is advised, while for full contact, a thickness of 0.7 mm is preferable. Why? To prevent skin contact and potential absorption or sensitization[1][5]. |
| Eye and Face Protection | Safety Goggles: Tightly fitting safety goggles that meet EN 166 (EU) or NIOSH (US) standards are required to protect against splashes[5]. Face Shield: A face shield should be worn in conjunction with safety goggles when there is a significant risk of splashing. Why? To prevent serious eye irritation or damage from accidental splashes[1][2][4][8][9]. |
| Skin and Body Protection | Laboratory Coat: A flame-retardant and chemical-resistant laboratory coat is essential to protect against incidental contact. Chemical Apron: For larger quantities or when there is a higher risk of splashes, a chemical-resistant apron should be worn over the lab coat[8]. Why? To protect the skin from irritation and potential allergic reactions[1][5]. |
| Respiratory Protection | Use in a Ventilated Area: All handling of 1-Benzyl-2,5-dimethylpiperidin-4-one should be conducted in a well-ventilated area, preferably within a certified chemical fume hood[1][10][11]. Respirator: If engineering controls are insufficient to maintain exposure below acceptable limits, or during spill cleanup, a NIOSH/MSHA or European Standard EN 149 approved respirator with an appropriate filter for organic vapors should be used[5][8]. Why? To prevent respiratory tract irritation from inhaling vapors or aerosols[1][3][4]. |
Operational Plan: A Step-by-Step Guide to Safe Handling
A systematic workflow is crucial for minimizing the risk of exposure and ensuring reproducible results.
Preparation and Handling Workflow
-
Donning PPE: Before entering the laboratory area where the chemical will be handled, put on your laboratory coat, followed by safety goggles, and finally, your gloves.
-
Fume Hood Verification: Ensure the chemical fume hood is functioning correctly, with the sash at the appropriate height to maintain proper airflow.
-
Material Assembly: Gather all necessary equipment and reagents and place them inside the fume hood to minimize movement in and out of the containment area.
-
Weighing and Measuring: All weighing and measuring of 1-Benzyl-2,5-dimethylpiperidin-4-one should be performed within the fume hood to contain any potential dust or vapors.
-
Chemical Transfer: Use appropriate tools (e.g., spatulas, pipettes) for transferring the chemical to prevent spills.
-
Reaction Setup: Set up your reaction apparatus within the fume hood.
-
Decontamination: After the procedure, decontaminate all surfaces and equipment that may have come into contact with the chemical using a suitable solvent (e.g., ethanol, acetone), followed by soap and water.
-
Waste Segregation: All waste materials, including contaminated consumables (gloves, paper towels), should be placed in a designated, labeled hazardous waste container[12]. Do not mix with other waste streams[12].
-
Doffing PPE: Remove your PPE in the correct order to avoid cross-contamination: first gloves, then the lab coat, and finally the safety goggles.
-
Hand Washing: Wash your hands thoroughly with soap and water after removing your PPE.
Disposal Plan: Responsible Stewardship
Proper disposal of 1-Benzyl-2,5-dimethylpiperidin-4-one and associated waste is a critical component of laboratory safety and environmental responsibility.
-
Chemical Waste: Unused or waste 1-Benzyl-2,5-dimethylpiperidin-4-one must be disposed of as hazardous chemical waste. It should be collected in a clearly labeled, sealed container that is compatible with the chemical[1][12].
-
Contaminated Materials: All disposable items that have come into contact with the chemical, such as gloves, pipette tips, and absorbent paper, must also be disposed of in the designated hazardous waste container[1].
-
Waste Collection: Follow your institution's and local regulations for the collection and disposal of hazardous waste[9][12]. Ensure that waste containers are kept closed except when adding waste and are stored in a designated secondary containment area[12].
Emergency Procedures: Preparedness is Key
In the event of an accidental exposure or spill, immediate and appropriate action is crucial.
-
Eye Contact: Immediately flush the eyes with copious amounts of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention[2][7].
-
Skin Contact: Immediately wash the affected area with plenty of soap and water. Remove contaminated clothing and wash it before reuse. Seek medical attention if irritation persists[7][13].
-
Inhalation: Move the affected person to fresh air. If breathing is difficult, provide oxygen. Seek medical attention[7].
-
Ingestion: Do NOT induce vomiting. If the person is conscious, rinse their mouth with water and give them a glass of water to drink. Seek immediate medical attention[2][7].
-
Spill: In case of a small spill, absorb the material with an inert substance (e.g., vermiculite, sand) and place it in a sealed container for disposal. For larger spills, evacuate the area and follow your institution's emergency spill response procedures. Ensure adequate ventilation and wear appropriate PPE during cleanup[1][14].
By adhering to these guidelines, you can confidently and safely incorporate 1-Benzyl-2,5-dimethylpiperidin-4-one into your research endeavors, fostering a culture of safety and scientific excellence within your laboratory.
References
-
Carl ROTH. (n.d.). Safety Data Sheet: Piperidine. Retrieved from [Link]
-
Chemsrc. (n.d.). 1-Benzyl-2,5-dimethylpiperidin-4-amine. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). 1-Benzyl-4-piperidylamine. PubChem Compound Database. Retrieved from [Link]
-
Loba Chemie. (n.d.). PIPERIDINE FOR SYNTHESIS Safety Data Sheet. Retrieved from [Link]
-
Cole-Parmer. (2005, January 4). Material Safety Data Sheet - N-Benzyl-4-piperidone. Retrieved from [Link]
-
Chemsrc. (2025, August 21). 1-Benzyl-2-piperidone MSDS. Retrieved from [Link]
-
Purdue University. (n.d.). Guidelines: Handling and Disposal of Chemicals. Retrieved from [Link]
Sources
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- 2. static.cymitquimica.com [static.cymitquimica.com]
- 3. 1-Benzyl-4-piperidylamine | C12H18N2 | CID 415852 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. 1-Benzylpiperidone | CAS#:4783-65-7 | Chemsrc [chemsrc.com]
- 5. fishersci.com [fishersci.com]
- 6. 1-Benzyl-4-piperidone 99 3612-20-2 [sigmaaldrich.com]
- 7. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
- 8. fishersci.com [fishersci.com]
- 9. aksci.com [aksci.com]
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- 11. fishersci.com [fishersci.com]
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Retrosynthesis Analysis
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
